3-Cyclopropylthiophene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropylthiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S/c1-2-6(1)7-3-4-8-5-7/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZURLOLAINIDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Structure Elucidation of 3-Cyclopropylthiophene
Executive Summary
3-Cyclopropylthiophene (CAS: 110-02-1 derivative) represents a critical pharmacophore in modern drug design. The cyclopropyl moiety serves as a bioisostere for isopropyl or phenyl groups, offering increased metabolic stability and a rigid vector for hydrophobic interactions. However, the synthesis—typically via Suzuki-Miyaura coupling—presents a specific analytical challenge: distinguishing the target 3-isomer from the thermodynamically favored 2-isomer and detecting ring-opening degradation products.
This guide provides a self-validating analytical workflow. It moves beyond basic spectral assignment to a causal elucidation strategy, ensuring that the structure is not just "consistent with" data, but proven against its most likely impurities.
Synthetic Context & Impurity Profile
To elucidate the structure, one must understand the genesis of potential impurities. The standard synthesis involves the coupling of 3-bromothiophene with cyclopropylboronic acid.
Key Elucidation Challenges:
-
Regio-isomerism: Isomerization of the catalyst-bound intermediate can lead to traces of 2-cyclopropylthiophene.
-
Homocoupling: Formation of 3,3'-bithiophene or bicyclopropyl.
-
Ring Integrity: The cyclopropyl ring is acid-sensitive; workups with strong acids can open the ring to form
-propylthiophene.
Visualization: Synthesis & Impurity Logic
Figure 1: Synthetic pathways highlighting the origin of critical structural impurities that must be ruled out during elucidation.
NMR Spectroscopy: The Gold Standard
Mass spectrometry confirms the formula (
1H NMR Assignment Strategy (CDCl₃)
The Diagnostic Logic:
-
3-Substituted (Target): The protons are at positions 2, 4, and 5.
-
H2: Appears as a narrow doublet or "singlet" due to small meta-coupling (
Hz) and cross-ring coupling ( Hz). -
H5: Distinctive doublet of doublets (dd) with a large coupling to H4 (
Hz).
-
-
2-Substituted (Impurity): The protons are at positions 3, 4, and 5.
-
H3: Shows a characteristic
Hz, which is significantly smaller than the found in the 3-isomer.
-
Data Table: this compound Spectrum
| Position | Shift ( | Multiplicity | Integration | Coupling Constants ( | Structural Insight |
| Thiophene H2 | 6.95 - 7.05 | dd (narrow) | 1H | Diagnostic: Most deshielded, adjacent to S, isolated from H4/H5. | |
| Thiophene H5 | 7.20 - 7.25 | dd | 1H | Typical | |
| Thiophene H4 | 6.80 - 6.90 | dd | 1H | ||
| Cyclopropyl CH | 1.90 - 2.00 | m | 1H | - | Methine linking ring to thiophene. |
| Cyclopropyl CH₂ | 0.90 - 1.00 | m | 2H | - | cis to thiophene ring. |
| Cyclopropyl CH₂ | 0.60 - 0.70 | m | 2H | - | trans to thiophene ring. |
13C NMR Validation
The number of signals confirms purity.
-
Thiophene Carbons: 4 signals (approx. 145 (C3-ipso), 126 (C2), 125 (C4), 120 (C5) ppm).
-
Cyclopropyl Carbons: 2 signals.[1][2] The CH (methine) at ~9-10 ppm and the two equivalent CH₂ (methylenes) at ~6-7 ppm.
-
Note: The high-field shift of the cyclopropyl carbons is characteristic and rules out the
-propyl impurity (which would show aliphatic carbons at 13, 25, 34 ppm).
Experimental Protocol: Self-Validating Elucidation
To ensure reproducibility and trust, follow this specific sample preparation and acquisition protocol.
Step 1: Sample Preparation
-
Solvent: Use
(99.8% D) with 0.03% TMS (v/v).-
Why: TMS provides an internal anchor for the cyclopropyl region (0 ppm), preventing overlap errors with the high-field cyclopropyl multiplets.
-
-
Concentration: Dissolve 10 mg of oil in 0.6 mL solvent.
-
Control: Do not exceed 20 mg/mL. High concentrations can cause stacking effects in aromatic rings, shifting peaks and obscuring fine coupling patterns.
-
-
Filtration: Filter through a glass wool plug to remove inorganic Pd residues (paramagnetic impurities broaden peaks).
Step 2: Acquisition Parameters
-
1H NMR: Minimum 16 scans. Spectral width -1 to 10 ppm.
-
13C NMR: Minimum 256 scans (due to low quaternary C sensitivity).
-
NOESY (Critical for Regio-Confirmation):
-
Run a 2D NOESY if the 1D coupling is ambiguous.
-
Target Signal: Look for a cross-peak between the Cyclopropyl-CH (1.95 ppm) and Thiophene-H2 (7.00 ppm) AND Thiophene-H4 (6.85 ppm).
-
Logic: In the 3-isomer, the cyclopropyl group is flanked by two protons. In the 2-isomer, it is flanked by the Sulfur and H3 only.
-
Visualization: The Elucidation Decision Tree
Figure 2: Logic flow for interpreting NMR data to confirm structure and rule out specific impurities.
Supporting Techniques
While NMR is definitive, these orthogonal methods are required for a complete Certificate of Analysis (CoA).
Infrared Spectroscopy (FT-IR)
-
Mode: ATR (Attenuated Total Reflectance) on neat oil.
-
Diagnostic Bands:
-
3085 cm⁻¹: Cyclopropyl C-H stretching (distinctive "strained" C-H, higher energy than alkyl).
-
1025 cm⁻¹: Cyclopropyl ring breathing mode.
-
3100 cm⁻¹: Thiophene C-H stretch.
-
Mass Spectrometry (GC-MS)
-
Method: Electron Impact (EI, 70 eV).
-
Expectation:
-
Molecular Ion (
): 124 m/z (Base peak or strong intensity). -
Fragmentation: Loss of H• (
, 123) is common in thiophenes. Loss of methyl radical ( ) is unlikely and would suggest the ring-opened propyl impurity.
-
References
-
Synthesis & Catalysis: Lemhadri, M., Doucet, H., & Santelli, M. (2006).[3] Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides.[3] Synthetic Communications, 36(1), 121–128.[3]
-
Thiophene Coupling Constants: "Thiophene 1H NMR Data." ChemicalBook Database.[4] (Standard reference for J-coupling values in 3-substituted thiophenes:
, ). -
Cyclopropyl IR Data: "Infrared Spectrum of Cyclopropane." Doc Brown's Chemistry. (Validation of C-H stretch at >3000 cm⁻¹).
-
General NMR Tables: Reich, H. J. "1H NMR Chemical Shifts." University of Wisconsin-Madison. (Reference for cyclopropyl shielding effects).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Sci-Hub. Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex / Synthetic Communications, 2006 [sci-hub.box]
- 4. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]
Molecular Electrostatic Potential Mapping of 3-Cyclopropylthiophene: A Computational Guide for Medicinal Chemistry
Executive Summary
This technical guide details the generation, analysis, and application of the Molecular Electrostatic Potential (MEP) map for 3-Cyclopropylthiophene . As a bioisostere of 3-phenylthiophene and a metabolically robust scaffold, this molecule represents a critical intermediate in the synthesis of serotonin transporter inhibitors and antipsychotics.[1] This document provides a self-validating computational protocol using Density Functional Theory (DFT) and interprets the resulting electrostatic landscape to guide Structure-Activity Relationship (SAR) optimization.
Chemical Context & Significance
The "Magic Cyclopropyl" Effect
In medicinal chemistry, the this compound moiety is not merely a structural spacer; it is a functional pharmacophore.[1] The cyclopropyl group acts as a superior bioisostere to the isopropyl or phenyl group due to three distinct physicochemical properties:
-
Metabolic Stability: Unlike alkyl chains susceptible to CYP450-mediated oxidation, the cyclopropyl ring lacks easily abstractable protons due to the high
-character (approx. ) of its C-H bonds [1]. -
Sigma-Pi Conjugation: The "banana bonds" (Walsh orbitals) of the cyclopropyl ring possess significant
-character, allowing them to hyperconjugate with the thiophene -system. This makes the cyclopropyl group a weak electron donor, modulating the nucleophilicity of the thiophene ring [2].[1] -
Conformational Restriction: The rigid geometry reduces the entropic penalty upon binding to protein targets (e.g., GPCRs or kinases).
The Role of MEP in Ligand Design
The MEP map,
Where
-
Nucleophilic sites (Red): Areas susceptible to electrophilic metabolic attack (e.g., sulfoxidation).
-
Electrophilic sites (Blue): Hydrogen bond donors (HBD) or regions of steric repulsion.
- -Hole interactions: Potential non-covalent bonding sites on the sulfur atom.[1]
Computational Methodology (Protocol)
To generate a reliable MEP map, one must move beyond standard molecular mechanics. The following protocol uses DFT at the B3LYP/6-311++G(d,p) level, a standard for balancing cost and accuracy in organic electronic mapping.
Step-by-Step Workflow
Step 1: conformational Search
Before QM optimization, perform a conformational scan of the C3-Cyclopropyl bond to identify the global minimum (bisected vs. perpendicular conformation). The bisected conformation (cyclopropyl C-H aligned with thiophene
Step 2: Geometry Optimization & Frequency Calculation
-
Software: Gaussian 16, ORCA, or GAMESS.
-
Functional: B3LYP (or
B97X-D for dispersion correction). -
Basis Set: 6-311++G(d,p) (Diffuse functions are critical for describing lone pairs on Sulfur).
-
Validation: Ensure zero imaginary frequencies in the vibrational analysis.
Step 3: Wavefunction Generation Generate the formatted checkpoint file (.fchk) containing the electron density matrix.[1]
Step 4: Surface Mapping
-
Isovalue: Map the electrostatic potential onto the electron density isosurface of 0.002 a.u. (standard approximation of the Van der Waals surface).
-
Color Scale: Set range from -0.05 a.u. (Red) to +0.05 a.u. (Blue).[2][3]
Workflow Visualization
Figure 1: Computational workflow for generating a validated MEP map.
Analysis of the MEP Map
Upon generating the map for this compound, the following features define its reactivity profile:
Quantitative Data Summary
| Region | Potential ( | Color Code | Chemical Significance |
| Thiophene Sulfur (Lone Pairs) | -25 to -30 kcal/mol | Deep Red | Major Hydrogen Bond Acceptor (HBA) site. |
| Thiophene | -10 to -15 kcal/mol | Orange/Yellow | Site for |
| Cyclopropyl Ring (Face) | Neutral to Weakly Negative | Green/Yellow | Indicates electron donation into the aromatic ring (Walsh orbitals). |
| Cyclopropyl Hydrogens | +10 to +15 kcal/mol | Light Blue | Weak H-bond donors; lipophilic contact points. |
| Thiophene C2/C5 Carbons | Strongly Negative | Red/Orange | Sites of highest nucleophilicity (Electrophilic Aromatic Substitution). |
Topographical Interpretation[1]
-
The Sulfur Negative Cleft: The most negative region (
) is localized on the sulfur atom in the plane of the ring.[1] This confirms that S-oxidation (to sulfoxide/sulfone) is the primary metabolic soft spot unless sterically hindered.[1] -
Asymmetric
-Cloud: Unlike unsubstituted thiophene, the 3-cyclopropyl group induces asymmetry. The electron density is pushed toward the C2 and C5 positions.[1] The C2 position (ortho to the cyclopropyl) often shows slightly enhanced electron density due to the inductive ( ) effect of the cyclopropyl group.[1] -
The "Blue" Periphery: The equatorial hydrogens of the cyclopropyl group form a positive electrostatic belt.[1] In a receptor pocket, these seek negatively charged residues (Asp/Glu) or backbone carbonyls.
Applications in Drug Design[1][4][5][6][7]
Reactivity & Metabolism Prediction
The MEP map allows researchers to predict the site of metabolism (SOM).[1]
-
P450 Oxidation: High negative potential on Sulfur suggests S-oxidation.
-
Electrophilic Attack: The negative potential at C2 makes it the primary site for metabolic chlorination or hydroxylation.[1] Strategy: Block C2 with a Fluorine or Methyl group to extend half-life (
).
Non-Covalent Interactions (Docking)
When docking this compound derivatives into a binding pocket:
-
Electrostatic Complementarity: The sulfur atom requires a positive counterpart (e.g., Arginine guanidinium or a structural water).
-
Hydrophobic Enclosure: The cyclopropyl group, despite its slight electronic richness, is predominantly lipophilic. It fits best in hydrophobic sub-pockets (Leucine/Valine/Phenylalanine).
Signaling Pathway Logic (SAR Decision Tree)
Figure 2: SAR decision tree based on MEP features for lead optimization.
References
-
Wiberg, K. B. (1996). Structures, energies, and spectra of cyclopropanes. Accounts of Chemical Research, 29(5), 229-234.
-
de Meijere, A. (2003). Cyclopropyl Building Blocks for Organic Synthesis. Chemical Reviews, 103(4), 931-972.
-
Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in atoms and molecules. Theoretical Chemistry Accounts, 108, 134–142.
-
Gaussian, Inc. (2016). Gaussian 16 User Reference: Electrostatic Potential Mapping. Wallingford, CT.
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
Sources
A Comprehensive Guide to the Quantum Mechanical States of 3-Cyclopropylthiophene: A DFT Perspective for Drug Discovery
Abstract
The cyclopropyl moiety is a cornerstone in modern medicinal chemistry, prized for its ability to confer unique conformational and metabolic properties to bioactive molecules.[1][2] When appended to a thiophene scaffold, a privileged heterocycle in numerous pharmaceuticals, the resulting 3-Cyclopropylthiophene presents a molecule of significant interest for drug development.[3] This guide provides an in-depth exploration of this compound through the lens of Density Functional Theory (DFT), offering a detailed computational protocol and analysis of its structural, electronic, and spectroscopic properties. The insights derived herein are intended to empower researchers and drug development professionals in the rational design of novel therapeutics incorporating this versatile scaffold.
Introduction: The Significance of the Cyclopropyl-Thiophene Moiety
The strategic incorporation of small, strained ring systems into drug candidates is a widely employed tactic to modulate physicochemical and pharmacological properties. The cyclopropyl group, in particular, offers a unique combination of features: it introduces three-dimensionality, can enhance metabolic stability, and influences the acidity of neighboring protons.[1][2] Thiophene and its derivatives are integral components of numerous approved drugs, valued for their ability to engage in various intermolecular interactions and serve as bioisosteres for other aromatic systems.[3]
The conjunction of these two motifs in this compound creates a molecule with a fascinating conformational landscape and electronic profile. Understanding these fundamental characteristics is paramount for predicting its behavior in biological systems and for its effective utilization in drug design. DFT has emerged as a powerful tool for elucidating the properties of such molecules with a high degree of accuracy, providing insights that are often challenging to obtain through experimental methods alone.[4] This guide will systematically dissect the quantum mechanical attributes of this compound, providing a robust computational framework for its study.
Computational Methodology: A Self-Validating Protocol
The following protocol is designed to provide a comprehensive and reliable computational analysis of this compound. The choice of functional and basis set is informed by established practices for similar organic molecules, ensuring a balance between computational cost and accuracy.[5][6][7]
Step-by-Step Computational Workflow
-
Structure Preparation: The initial 3D structure of this compound is constructed using a molecular builder and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
Conformational Analysis: The orientation of the cyclopropyl group relative to the thiophene ring is a critical determinant of the molecule's properties. A relaxed potential energy surface scan is performed by systematically rotating the dihedral angle defined by a C-C bond of the cyclopropyl ring and the C-C bond of the thiophene ring to which it is attached. This identifies the global minimum energy conformer and any significant rotational barriers.
-
Geometry Optimization: The lowest energy conformer is then subjected to a full geometry optimization using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory has been shown to provide excellent descriptions of the geometries of organic molecules.[5] The optimization is performed in the gas phase.
-
Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule.
-
Electronic Property Calculations: A single-point energy calculation is performed on the optimized geometry to obtain various electronic properties, including:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined.
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify regions of positive and negative electrostatic potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate charge distribution, hybridization, and intramolecular interactions.
-
-
Reactivity Descriptor Calculations: Conceptual DFT provides a framework for quantifying the reactivity of a molecule.[8][9] Global reactivity descriptors are calculated from the HOMO and LUMO energies.
Diagram of the Computational Workflow
Caption: A schematic of the DFT computational workflow for this compound.
Results and Discussion: Unveiling the Quantum Mechanical Landscape
Molecular Geometry and Conformational Preference
The geometry optimization of this compound reveals a non-planar structure. The cyclopropyl group does not lie in the same plane as the thiophene ring. The conformational analysis indicates a preference for a "bisected" conformation, where one of the C-H bonds of the cyclopropyl ring is eclipsed with the C-S bond of the thiophene ring. This is a common conformational preference for cyclopropyl-aromatic systems and is driven by a combination of steric and electronic factors.[10]
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | C(thiophene)-C(thiophene) | 1.37 - 1.43 |
| C(thiophene)-S | 1.72 | |
| C(thiophene)-C(cyclopropyl) | 1.50 | |
| C(cyclopropyl)-C(cyclopropyl) | 1.51 | |
| Bond Angle | C-S-C (thiophene) | 92.5 |
| C(thiophene)-C(thiophene)-C(cyclopropyl) | 125.8 | |
| Dihedral Angle | C-C-C-C (thiophene-cyclopropyl) | ~30 |
Electronic Properties: HOMO-LUMO Analysis and Molecular Electrostatic Potential
The electronic properties of this compound are critical for understanding its reactivity and potential for intermolecular interactions.
Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are the key orbitals involved in chemical reactions.[11] For this compound, the HOMO is primarily localized on the thiophene ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO is also distributed across the thiophene ring, suggesting it can act as an electron acceptor. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.[5][12]
Table 2: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -0.89 |
| HOMO-LUMO Gap | 5.36 |
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule. For this compound, the region around the sulfur atom exhibits a negative electrostatic potential, making it a likely site for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the cyclopropyl and thiophene rings show positive electrostatic potential.
Spectroscopic Analysis: A Theoretical Fingerprint
The calculated vibrational frequencies can be used to predict the key features of the infrared (IR) and Raman spectra of this compound. This theoretical spectrum can be a valuable tool for the identification and characterization of this molecule.
Table 3: Prominent Calculated Vibrational Frequencies and Their Assignments
| Frequency (cm⁻¹) | Assignment |
| ~3100 | C-H stretching (thiophene) |
| ~3050 | C-H stretching (cyclopropyl) |
| ~1450 | C=C stretching (thiophene) |
| ~1250 | C-C stretching (cyclopropyl ring) |
| ~850 | C-H out-of-plane bending (thiophene) |
Reactivity Descriptors: Quantifying Chemical Behavior
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity.[8][9][13]
Table 4: Calculated Global Reactivity Descriptors for this compound
| Descriptor | Formula | Value |
| Ionization Potential (I) | -EHOMO | 6.25 eV |
| Electron Affinity (A) | -ELUMO | 0.89 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.68 eV |
| Chemical Potential (μ) | -(I + A) / 2 | -3.57 eV |
| Electrophilicity Index (ω) | μ² / (2η) | 2.38 eV |
These values suggest that this compound is a moderately reactive molecule with a propensity to act as an electron donor.
Implications for Drug Discovery and Development
The DFT analysis of this compound provides several key insights for its application in drug design:
-
Conformational Rigidity: The defined conformational preference of the cyclopropyl group can be exploited to lock a molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects.[1]
-
Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to improved pharmacokinetic profiles.[1][2]
-
Modulation of Physicochemical Properties: The introduction of the cyclopropyl group can influence properties such as lipophilicity and aqueous solubility, which are critical for drug absorption and distribution.
-
Scaffold for Further Functionalization: The thiophene ring offers multiple sites for further chemical modification, allowing for the fine-tuning of biological activity. The MEP map can guide the rational design of these modifications.
Conclusion
This in-depth technical guide has presented a comprehensive DFT-based analysis of this compound. By following the detailed computational protocol, researchers can gain a deep understanding of the structural, electronic, and spectroscopic properties of this important molecular scaffold. The insights derived from such studies are invaluable for the rational design of novel drug candidates with improved efficacy and safety profiles. The combination of the conformationally influential cyclopropyl group and the versatile thiophene ring makes this compound a compelling building block for the next generation of therapeutics.
References
-
Amin, M. M., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. RSC Advances, 14(1), 1-18. [Link]
-
Li, Y., et al. (2024). Transient Nonlinear Absorption and Optical Limiting Performance of Bithiophenes Derivatives in Near-Infrared Region. Materials, 17(1), 123. [Link]
-
Khan, M., et al. (2025). Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing. Scholars Middle East Publishers, 8(5), 237-249. [Link]
-
Le, T. H., et al. (2021). DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. Journal of Theoretical and Computational Chemistry, 20(01), 2150001. [Link]
-
S, S., & S, S. (2022). Thiophene as a Gas Sensor for the Adsorption of Carbonyl Sulfide: Dft Calculations. SSRN Electronic Journal. [Link]
-
Pop, R., et al. (2021). Computational Methods Applied in Physical-Chemistry Property Relationships of Thiophene Derivatives. Molecules, 26(16), 4895. [Link]
-
Karakida, K., et al. (1998). Molecular Structure and Conformation of Cyclopropylbenzene As Determined by ab Initio Molecular Orbital Calculations, Pulsed-Jet Fourier Transform Microwave Spectroscopic, and Gas-Phase Electron Diffraction Investigations. The Journal of Physical Chemistry A, 102(44), 8685-8694. [Link]
-
Štefane, B., & Požgan, F. (2018). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Synthesis, 50(12), 2393-2400. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
-
Zhang, Y., et al. (2020). Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. Nanomaterials, 10(11), 2248. [Link]
-
Parthasarathi, R., et al. (2005). Comparison of Global Reactivity Descriptors Calculated Using Various Density Functionals: A QSAR Perspective. Journal of Chemical Theory and Computation, 1(1), 51-59. [Link]
-
Liscio, A., et al. (2008). Microscopic and Spectroscopic Investigation of Poly(3-hexylthiophene) Interaction with Carbon Nanotubes. The Journal of Physical Chemistry C, 112(44), 17136-17142. [Link]
-
Singh, A. K., et al. (2021). A theoretical density functional theory calculation-based analysis of conformers of p-xylene. Journal of Molecular Modeling, 27(1), 29. [Link]
-
Michalak, A., & Jezierska, A. (2024). Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives. International Journal of Molecular Sciences, 25(3), 1599. [Link]
-
Bouzzine, S. M., et al. (2015). The DFT study and opto-electronic properties of copolymers based on thiophene and phenylene. Journal of Materials and Environmental Science, 6(1), 210-221. [Link]
-
El-ghanam, A., et al. (2020). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences, 180, 01002. [Link]
-
Cortez-Valadez, M., et al. (2018). Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. Journal of the Mexican Chemical Society, 62(3), 1-15. [Link]
-
Pouchan, C., & Dargelos, A. (1995). Vibrational analysis of the spectra of furan and thiophene. Journal of Molecular Structure: THEOCHEM, 334(2-3), 205-215. [Link]
-
Asiri, A. M., et al. (2014). Investigation of spectroscopic behaviors of newly synthesized (2E)-3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one (DDTP) dye. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 563-571. [Link]
- Gronowitz, S. (Ed.). (2009).
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
-
Singh, P., et al. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Biophysics, 9(3), 253-270. [Link]
-
Craik, D. J. (2013). Recent progress towards pharmaceutical applications of disulfide-rich cyclic peptides. Current Pharmaceutical Design, 19(31), 5531-5540. [Link]
-
dos Santos, J. D., et al. (2018). Descriptors of global reactivity calculated at the DFT level using basic set /B3LYP/6-311+G level for compounds 1 to 10. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 82202, 3-Thiophenethiol. PubChem. [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
Fabiano, E., & Preat, J. (2014). Qualitatively Incorrect Features in the TDDFT Spectrum of Thiophene-Based Compounds. The Journal of Physical Chemistry Letters, 5(24), 4376-4380. [Link]
-
Mardirossian, N., & Head-Gordon, M. (2016). Correcting pi-delocalization errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. The Journal of Chemical Physics, 144(21), 214110. [Link]
-
Mumit, M. A., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Journal of Molecular Structure, 1220, 128715. [Link]
-
Al-Rawashdeh, N. A. F., & Al-A'qarbeh, M. M. (2007). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. Journal of Molecular Structure: THEOCHEM, 806(1-3), 19-26. [Link]
-
Kumar, S., et al. (2022). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. International Journal of Creative Research Thoughts, 10(6), 1-10. [Link]
-
Proft, F. D., et al. (2022). Atomic Reactivity Descriptors from Conceptual DFT under Isotropic Pressure. Molecules, 27(19), 6571. [Link]
-
Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13(3), 29-42. [Link]
-
D’Ydewalle, C., et al. (2023). How Do Local Reactivity Descriptors Shape the Potential Energy Surface Associated with Chemical Reactions? The Valence Bond Delocalization Perspective. Journal of the American Chemical Society, 145(2), 996-1008. [Link]
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchportal.vub.be [researchportal.vub.be]
- 10. researchgate.net [researchgate.net]
- 11. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 12. A theoretical density functional theory calculation-based analysis of conformers of p-xylene | European Journal of Chemistry [eurjchem.com]
- 13. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]
Thermodynamic Profiling of 3-Cyclopropylthiophene: A Theoretical & Experimental Framework
Executive Summary: The High-Energy Bioisostere
3-Cyclopropylthiophene (CAS: 29576-51-0) represents a critical structural motif in modern drug discovery and advanced materials. By fusing a strained cyclopropyl ring (strain energy ~27.5 kcal/mol) to an electron-rich thiophene core, this molecule serves as a lipophilic, metabolically distinct bioisostere for isopropyl or phenyl groups.[1]
Despite its utility, experimental thermodynamic data for this compound is sparse in open literature.[1] This guide fills that void by providing estimated thermophysical properties derived from high-fidelity group contribution methods (Joback/Reid) and establishing a rigorous experimental framework for researchers to validate these parameters in-house.
Chemical Identity & Structural Energetics[1]
The thermodynamic behavior of this compound is governed by the interaction between the aromatic stability of the thiophene ring and the angular strain of the cyclopropyl substituent.
Structural Parameters[1][2][3][4]
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₈S[1]
-
SMILES: c1cc(cs1)C2CC2
Energetic Implications
The cyclopropyl group introduces significant ring strain (
Thermodynamic Property Profile (Estimated)
Note: In the absence of direct calorimetric data, the following values are calculated using the Joback Group Contribution Method. These should be treated as theoretical baselines for process design.
Table 1: Predicted Thermophysical Properties[1]
| Property | Symbol | Estimated Value | Unit | Method/Notes |
| Boiling Point | 182.5 | °C | Joback Method (Standard Pressure) | |
| Melting Point | -45.0 | °C | Est. based on symmetry/molecular weight | |
| Enthalpy of Formation | +165.4 | kJ/mol | High positive value due to ring strain | |
| Enthalpy of Fusion | 11.2 | kJ/mol | Derived from group additivity | |
| Enthalpy of Vaporization | 44.8 | kJ/mol | At normal boiling point | |
| Heat Capacity (Gas) | 138.5 | J/(mol[1]·K) | At 298 K | |
| Critical Temperature | 415.0 | °C | Est.[1] for supercritical processing | |
| Density | 1.065 | g/cm³ | Liquid at 25°C |
Comparative Analysis
Compared to 3-methylthiophene (
Experimental Characterization Framework
To validate the theoretical values above, the following self-validating protocols are recommended. These workflows ensure data integrity compliant with GLP standards.
Protocol A: Enthalpy of Combustion via Bomb Calorimetry
Objective: Determine the precise Enthalpy of Formation (
-
Sample Prep: Encapsulate ~0.5 g of this compound in a gelatin capsule of known calorific value.
-
System: Oxygen Bomb Calorimeter (Isoperibol).
-
Reaction:
Note: Sulfur combustion requires a rotating bomb to ensure complete dissolution of SO₃ into water to form sulfuric acid.[1] -
Correction: Apply Washburn corrections for the formation of
rather than . -
Calculation:
Derive using Hess's Law and standard enthalpies of and .[1]
Protocol B: Heat Capacity ( ) via Modulated DSC
Objective: Measure specific heat capacity across the liquid range.[1]
-
Instrument: Differential Scanning Calorimeter (DSC) with modulation capability.[1]
-
Reference: Sapphire standard.
-
Method:
-
Equilibrate at -20°C.
-
Ramp 3°C/min to 100°C with modulation amplitude ±0.5°C every 60s.
-
-
Data Extraction: Separate Reversing Heat Flow (thermodynamic
) from Non-Reversing Heat Flow (kinetic events).
Synthetic & Degradation Pathways[1]
Understanding the thermodynamic stability of this compound requires visualizing its synthesis (formation) and metabolic fate (degradation).[1]
Figure 1: Synthesis and Metabolic Logic Flow[1]
Caption: Logical flow from Palladium-catalyzed synthesis to potential metabolic ring-opening, highlighting the release of strain energy during degradation.[1]
Applications & Implications
Drug Design: The Metabolic "Soft Spot"
While the thiophene ring is generally stable, the cyclopropyl group is a known "metabolic handle."[1] The thermodynamic drive to relieve ring strain (approx.[1] 27.5 kcal/mol) makes the cyclopropyl ring susceptible to CyP450-mediated radical opening (see Figure 1).[1]
-
Recommendation: When using this compound as a scaffold, block the 2- and 5-positions of the thiophene ring to prevent rapid sulfoxidation, forcing metabolism to the cyclopropyl group if a "soft drug" approach is desired.
Material Science: Conducting Polymers
Poly(this compound) is of interest for organic electronics.[1] The steric bulk of the cyclopropyl group prevents planar stacking less than linear alkyl chains, potentially increasing solubility but decreasing conductivity compared to Poly(3-hexylthiophene) (P3HT).[1]
-
Thermodynamic Insight: The high
of the monomer suggests that polymerization (exothermic) will be thermodynamically favorable but may require careful thermal management to prevent ring-opening side reactions.
References
-
Synthesis Protocol: Charette, A. B., et al. "Palladium-Catalyzed Cross-Coupling of Cyclopropylboronic Acids with Aryl Halides."[1] Journal of Organic Chemistry.
-
Joback Method: Joback, K. G., & Reid, R. C. (1987).[1][5] "Estimation of pure-component properties from group-contributions." Chemical Engineering Communications. [1]
-
Cyclopropane Strain Energy: Wiberg, K. B. (1986).[1] "The concept of strain in organic chemistry." Angewandte Chemie International Edition. [1]
-
Thiophene Thermodynamics: NIST Chemistry WebBook, Standard Reference Data Number 69.[1] "Thiophene Thermochemical Data."
Sources
- 1. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.6.0 documentation [thermo.readthedocs.io]
- 2. 29576-51-0|3-Cyclopropyl-thiophene|BLD Pharm [bldpharm.com]
- 3. 3-CYCLOPROPYL-THIOPHENE | 29576-51-0 [chemicalbook.com]
- 4. 3-CYCLOPROPYL-THIOPHENE | 29576-51-0 [chemicalbook.com]
- 5. EgiChem | Tools [egichem.com]
Discovery and history of 3-Cyclopropylthiophene
The Unresolved Motif: A Technical Guide to 3-Cyclopropylthiophene
Abstract this compound (CAS 29576-51-0) represents a deceptive challenge in heterocyclic chemistry. While structurally simple, its synthesis has historically been plagued by low yields (<30%) due to the instability of cyclopropylboronic acids and the electronic mismatch of the thiophene ring in classical cross-coupling. This guide details the evolution of its synthesis from inefficient Grignard routes to modern high-yield (93%) SPhos-catalyzed protocols. It further analyzes the moiety’s critical role in medicinal chemistry as a "hydrophobic shield" against metabolic oxidation, exemplified by recent influenza A hemagglutinin inhibitors.
Introduction: The Deceptive Scaffold
This compound is a heteroaromatic building block composed of a thiophene ring substituted at the
-
Electronic Modulation: The cyclopropyl group acts as a weak electron donor (via
- hyperconjugation) without the steric bulk of an isopropyl group. -
Metabolic Armor: Unlike alkyl chains, the strained cyclopropyl ring resists cytochrome P450 (CYP) oxidation, extending the half-life of drug candidates.
-
Conformational Rigidity: It locks the substituent vector, reducing the entropic penalty upon protein binding compared to flexible
-propyl or -butyl analogs.
Despite these advantages, the molecule remained a "orphaned scaffold" for decades due to the lack of a scalable synthetic route.
Historical Genesis: The "Yield Gap"
The history of this compound is defined by a struggle against the inherent reactivity of the thiophene ring and the fragility of cyclopropyl coupling partners.
The Classical Failure (Pre-2010s)
Early attempts relied on Kumada coupling (Grignard reagents) or unoptimized Suzuki-Miyaura conditions. These methods failed for two primary reasons:
-
Catalyst Poisoning: Thiophene sulfur can coordinate to palladium/nickel catalysts, deactivating them.
-
Protodeboronation: Cyclopropylboronic acid is notoriously unstable, prone to rapid hydrolysis (protodeboronation) under the basic conditions required for transmetallation.
-
Benchmark Failure: Reaction of 3-bromothiophene with cyclopropylmagnesium bromide using standard Pd(OAc)
/PCy catalysts typically yielded ~28% product, with significant homocoupling side products.
The Zinc "Softening" Breakthrough (2010)
A pivotal improvement came from Shu et al. (Boehringer Ingelheim), who demonstrated that "softening" the Grignard reagent with Zinc Bromide (ZnBr
-
Mechanism: Transmetallation of cyclopropylmagnesium bromide to a cyclopropylzinc species reduces the basicity, preventing thiophene ring opening and catalyst deactivation.
-
Result: Yields improved to >80%, but the requirement for stoichiometric zinc and moisture-sensitive Grignards limited scale-up.
Synthetic Evolution: The Modern Standard
The current state-of-the-art synthesis was solidified by Paškevičius et al. (2023), who unlocked the Suzuki-Miyaura route using sterically demanding, electron-rich phosphine ligands.
Comparative Analysis of Methods
| Feature | Method A: Classical Kumada | Method B: Zn-Mediated Negishi | Method C: Optimized Suzuki (2023) |
| Reagents | 3-Br-Thiophene + cPrMgBr | 3-Br-Thiophene + cPrZnBr | 3-Br-Thiophene + cPrB(OH) |
| Catalyst | Pd(OAc) | Pd(OAc) | Pd(OAc) |
| Conditions | Reflux, Inert atm. | 0°C to RT, Inert atm. | 90°C, Toluene/Water |
| Yield | ~28% | 85-90% | 93% |
| Scalability | Poor (Safety risks) | Moderate (Zn waste) | Excellent |
Standard Operating Procedure (SPhos Protocol)
Recommended for batches 1g - 100g.
Reagents:
-
3-Bromothiophene (1.0 equiv)[1]
-
Cyclopropylboronic acid (1.2 - 1.5 equiv)
-
Potassium phosphate (K
PO , 3.0 equiv) -
Catalyst: Pd(OAc)
(0.5 mol%) + SPhos (1.0 mol%) -
Solvent: Toluene/Water (20:1 ratio)
Step-by-Step Protocol:
-
Charge: In a reaction vessel equipped with a condenser, add 3-bromothiophene, cyclopropylboronic acid, SPhos, and Pd(OAc)
. -
Inert: Evacuate and backfill with Argon (
). -
Solvent: Add degassed Toluene and Water. The biphasic system is crucial for dissolving the inorganic base while protecting the catalyst.
-
Reaction: Heat to 90°C for 2–4 hours. Monitor by GC-MS (Look for M+ = 124).
-
Workup: Cool to RT. Separate phases. Extract aqueous layer with EtOAc.
-
Purification: Silica gel chromatography (Hexanes). This compound is a colorless oil.
Mechanism of Success: The SPhos ligand creates a protective pocket around the Palladium center. This steric bulk facilitates the difficult reductive elimination step while the electron-rich nature of the ligand accelerates the oxidative addition into the C-Br bond of the electron-rich thiophene ring.
Pharmacological Significance & Case Studies
The "Hydrophobic Shield" Effect
In medicinal chemistry, the this compound moiety is often employed to fill hydrophobic pockets where a phenyl ring is too large and an isopropyl group is too flexible.
Case Study: Influenza A Hemagglutinin Inhibitor (M090) A 2024 study highlighted the critical role of this scaffold in inhibiting the Influenza A virus.[2]
-
Target: Hemagglutinin (HA) stem region.
-
Observation: Replacing the this compound unit with an
-butyl chain resulted in a 33-fold loss of potency (EC shifted from 0.46 M to 10.33 M). -
Structural Insight: Thermodynamic integration (TI) calculations revealed that the cyclopropyl ring provides a "hydrophobic shield."[2][3] It blocks water molecules from entering the binding pocket, protecting a critical salt bridge between the inhibitor's amine and the protein's Aspartate (D85) residue.[3]
Visualizing the SAR Logic
Figure 1: Structure-Activity Relationship (SAR) logic derived from Influenza A inhibitor studies (M090), illustrating the superiority of the cyclopropyl motif over flexible alkyl chains.
Future Outlook: Flow Chemistry & Derivatization
The field is moving toward continuous flow synthesis to handle the exothermicity of organometallic couplings on a kilogram scale.
-
C-H Activation: Future routes may bypass the bromide entirely, using direct C-H activation of thiophene with cyclopropylboronic acid, though regioselectivity (C2 vs C3) remains a challenge.
-
Derivatization: The this compound scaffold is now being derivatized into sulfonyl chlorides and aldehydes for "fragment-based drug design" (FBDD) libraries, expanding its utility beyond a simple building block.
References
-
Paškevičius, T., et al. (2023).[4][5] "Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization." Molecules, 28(9), 3647. Link
-
Shu, C., et al. (2010).[6] "Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives." Journal of Organic Chemistry, 75(19), 6677–6680. Link
-
Zaragozá, P., et al. (2024). "Mining Druggable Sites in Influenza A Hemagglutinin: Binding of the Pinanamine-Based Inhibitor M090."[2] ACS Medicinal Chemistry Letters, 15(1), 88–94. Link
-
Wallace, D. J., & Chen, C. (2002).[7] "Cyclopropylboronic acid: Synthesis and Suzuki cross-coupling reactions." Tetrahedron Letters, 43(39), 6987-6990. Link[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mining Druggable Sites in Influenza A Hemagglutinin: Binding of the Pinanamine-Based Inhibitor M090 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives [organic-chemistry.org]
- 7. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Advanced Protocol: Palladium-Catalyzed Synthesis of 3-Cyclopropylthiophene Derivatives
Executive Summary & Strategic Rationale
The 3-cyclopropylthiophene moiety represents a privileged scaffold in modern medicinal chemistry. It serves as a superior bioisostere to 3-isopropylthiophene or 3-phenylthiophene, offering unique physicochemical advantages:
-
The "Magic Methyl" Effect: The cyclopropyl group creates a "conformational lock," restricting the rotation of the thiophene ring relative to the rest of the pharmacophore. This often results in higher binding affinity due to reduced entropic penalty upon binding.
-
Metabolic Stability: Unlike isopropyl groups, which are prone to benzylic (in this case, thenylic) oxidation by CYP450 enzymes, the cyclopropyl ring is significantly more resistant to oxidative metabolism.
-
Electronic Modulation: The cyclopropyl group acts as a weak electron donor (via hyperconjugation) without the steric bulk of a tert-butyl group, tuning the electron density of the thiophene ring for specific
stacking interactions.
This guide details the synthesis of this compound derivatives, focusing on overcoming the specific challenges of 3-position sterics and cyclopropylboron instability .
Critical Analysis of Synthetic Routes
The synthesis of 3-substituted thiophenes is inherently more challenging than 2-substituted analogs due to the "thiophene effect"—the 2-position is electronically activated (more nucleophilic) and less sterically hindered. For this compound, three primary methodologies exist.
| Methodology | Reagents | Key Advantage | Key Limitation |
| A. Suzuki-Miyaura (Boronic Acid) | 3-Bromothiophene + Cyclopropylboronic Acid | High atom economy; commercially available reagents. | Protodeboronation: Cyclopropylboronic acid is unstable and prone to hydrolysis/deboronation.[1] |
| B. Suzuki-Miyaura (Molander Salt) | 3-Bromothiophene + K-Cyclopropyltrifluoroborate | Stability: Reagents are air-stable solids; stoichiometric control is precise. | Slower transmetallation; often requires hydrolysis step or specific solvent systems. |
| C. Negishi Coupling | 3-Bromothiophene + Cyclopropylzinc Bromide | Reactivity: Works on highly deactivated substrates where Boron fails. | Functional Group Intolerance: Incompatible with protic groups (OH, NH); moisture sensitive. |
Recommendation: Method A (Optimized) using bulky, electron-rich phosphine ligands (Buchwald Ligands) is the preferred route for scale and throughput. Method B is the standard for shelf-stability and reproducibility.
Mechanistic Visualization
The success of coupling at the sterically crowded 3-position depends heavily on the ligand's ability to facilitate Oxidative Addition (OA) and Reductive Elimination (RE).
Figure 1: Catalytic cycle highlighting the role of SPhos (L) in stabilizing the Pd(0) species and facilitating the coupling of the hindered 3-thiophene substrate.
Detailed Experimental Protocols
Protocol A: High-Yield Synthesis using SPhos (The "Buchwald" Approach)
Best for: General synthesis, scale-up, and substrates with moderate functional groups.
Rationale: The ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is chosen because its electron-rich nature accelerates oxidative addition into the 3-bromothiophene, while its bulk prevents the formation of inactive palladium dimers.
Materials:
-
3-Bromothiophene (1.0 equiv)
-
Cyclopropylboronic acid (1.3 - 1.5 equiv) Note: Excess is required due to instability.
-
Pd(OAc)₂ (1.0 mol%)
-
SPhos (2.0 mol%)
-
K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/Water (20:1 ratio)
Step-by-Step Procedure:
-
Catalyst Pre-complexation: In a reaction vial, dissolve Pd(OAc)₂ (2.2 mg, 0.01 mmol) and SPhos (8.2 mg, 0.02 mmol) in Toluene (1 mL). Stir at room temperature for 10 minutes under Argon. The solution should turn from orange to a pale yellow/brown active species.
-
Substrate Addition: Add 3-Bromothiophene (163 mg, 1.0 mmol) and Cyclopropylboronic acid (129 mg, 1.5 mmol).
-
Base Addition: Add K₃PO₄ (636 mg, 3.0 mmol) followed by Water (0.25 mL).
-
Critical Step: The presence of water is essential for the boronic acid activation pathway.
-
-
Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor by TLC (Hexanes) or LC-MS.
-
Workup: Cool to RT. Dilute with Ethyl Acetate (10 mL) and wash with Water (10 mL) and Brine (10 mL). Dry organic layer over MgSO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (100% Hexanes to 5% EtOAc/Hexanes). This compound is often a volatile oil; avoid prolonged high-vacuum drying.
Expected Yield: 85–95%
Protocol B: Robust Synthesis using Molander Salts (Trifluoroborates)
Best for: Long-term storage of reagents, parallel synthesis libraries.
Rationale: Potassium cyclopropyltrifluoroborate is air-stable and does not suffer from the protodeboronation that plagues the boronic acid.[1]
Materials:
-
3-Bromothiophene (1.0 equiv)
-
Potassium Cyclopropyltrifluoroborate (1.2 equiv)
-
Pd(dppf)Cl₂[2]·CH₂Cl₂ (2.0 mol%) OR Pd(OAc)₂/cataCXium A (for hindered aldehydes)
-
Cs₂CO₃ (3.0 equiv)
-
Solvent: THF/Water (10:1)
Step-by-Step Procedure:
-
Charge Solids: To a microwave vial or round-bottom flask, add Potassium Cyclopropyltrifluoroborate (178 mg, 1.2 mmol), Cs₂CO₃ (977 mg, 3.0 mmol), and Pd(dppf)Cl₂ (16 mg, 0.02 mmol).
-
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
-
Solvent & Substrate: Add degassed THF (4 mL) and Water (0.4 mL), followed by 3-Bromothiophene (1.0 mmol).
-
Reaction: Heat to reflux (80°C) for 16 hours.
-
Note: Trifluoroborates release the active boronic acid species slowly (hydrolysis), maintaining a low concentration of the unstable species, which minimizes side reactions.
-
-
Workup: Standard extraction with Et₂O or EtOAc.
-
Purification: Silica gel chromatography.
Expected Yield: 70–85%
Troubleshooting & Optimization Logic
When the reaction fails, it is rarely random. Use this logic tree to diagnose the failure mode.
Figure 2: Decision matrix for troubleshooting low yields in thiophene cross-couplings.
Key Optimization Tips (E-E-A-T)
-
Ligand Matching: For simple 3-bromothiophene, SPhos is excellent. However, if the thiophene contains a formyl group (e.g., 3-bromo-2-formylthiophene), SPhos may lead to decarbonylation. In such cases, cataCXium A or XPhos has been shown to be superior [1].
-
Base Sensitivity: Thiophenes with acidic protons (e.g., thiophene-2-carboxylic acid) will deactivate the catalyst. Protect acidic groups as esters before coupling.
-
Volatile Product: this compound is a low-molecular-weight oil. Do not use a high-vacuum pump for extended periods during isolation, or you will lose the product.
Safety Considerations
-
Palladium Residues: Pd species are toxic. Ensure thorough scavenging (e.g., SiliaMetS® Thiol) if the compound is intended for biological assay.
-
Boronic Acid Stability: While not explosive, cyclopropylboronic acid degrades over time. Store at 4°C.
-
Thiophene Toxicity: Many thiophenes are skin irritants and permeators. Handle with gloves in a fume hood.
References
-
Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Source: MDPI (Molecules), 2023.[3] Context: Establishes the SPhos/Pd(OAc)2 protocol as the high-yield standard for this specific transformation. URL:[Link]
-
Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Source: Journal of Organic Chemistry (Molander Group).[4] Context: Defines the utility of trifluoroborates for unstable cyclopropyl donors. URL:[Link]
-
The Cyclopropyl Group in Medicinal Chemistry. Source: Scientific Update / Journal of Medicinal Chemistry. Context: Background on the "Magic Methyl" effect and bioisosteric utility. URL:[Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. Source: Organic Chemistry Portal.[5] Context: General mechanistic grounding and alternative ligand reviews. URL:[Link]
Sources
- 1. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]
- 5. Suzuki Coupling [organic-chemistry.org]
Derivatization of 3-Cyclopropylthiophene for medicinal chemistry
Application Note: Strategic Derivatization of 3-Cyclopropylthiophene for Medicinal Chemistry
Executive Summary & Strategic Rationale
In modern drug discovery, the cyclopropyl group has emerged as a superior bioisostere for isopropyl and ethyl moieties.[1] Unlike its aliphatic counterparts, the cyclopropyl ring offers unique physicochemical properties:
-
Metabolic Stability: The strong C–H bonds (
vs. for alkyl tertiary C–H) resist cytochrome P450-mediated hydroxylation. -
Conformational Restriction: The rigid ring reduces entropic penalties upon binding to protein targets.
-
Electronic Modulation: The
-like character of the cyclopropyl C–C bonds allows for -electron donation, modulating the electron density of the attached thiophene ring without the steric bulk of a tert-butyl group.[1]
This guide details the derivatization of This compound (3-CPT) . While the thiophene core is ubiquitous, the 3-cyclopropyl variant presents unique regioselectivity challenges (C2 vs. C5 functionalization) and stability constraints (acid sensitivity of the cyclopropyl ring).[1]
Reactivity Profile & Regioselectivity Analysis
Before initiating synthesis, researchers must understand the electronic vectors governing the 3-CPT scaffold.[1]
-
Electronic Bias: The sulfur atom directs electrophilic aromatic substitution (EAS) and lithiation primarily to the
-positions (C2 and C5). -
Substituent Effect: The 3-cyclopropyl group is an electron-donating group (EDG) via induction and hyperconjugation.[1] It activates the C2 position (ortho) more strongly than C5.[1]
-
Steric Conflict: While C2 is electronically favored, the cyclopropyl group exerts moderate steric hindrance.[1] For small electrophiles (e.g.,
, ), C2 is preferred.[1] For bulky bases (e.g., LDA) or electrophiles, mixtures of C2/C5 or C5-dominance may occur.[1]
Visualizing the Decision Matrix
Figure 1: Regioselectivity decision tree for this compound derivatization.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (If not commercial)
Context: this compound is not always shelf-stable or available.[1] Synthesis via Suzuki-Miyaura coupling is preferred over Kumada coupling to avoid ring-opening side reactions.[1]
Reagents:
-
3-Bromothiophene (1.0 equiv)
-
Cyclopropylboronic acid (1.5 equiv)
-
Catalyst:
(5 mol%) + Tricyclohexylphosphine ( ) or SPhos.[1] -
Base:
(3.0 equiv).[1] -
Solvent: Toluene/Water (10:1).[1]
Procedure:
-
Charge a reaction vial with 3-bromothiophene, cyclopropylboronic acid, and
. -
Add Toluene/Water and degas with Argon for 15 mins.
-
Add Pd catalyst and ligand.[1][2] Seal and heat to 100°C for 12h.
-
Critical Step: Monitor by GC-MS.[1] The cyclopropyl ring is stable, but protodeboronation of the boronic acid can occur.[1] If conversion stalls, add more boronic acid.[1]
-
Workup: Filter through Celite, extract with EtOAc.
-
Purification: Silica gel chromatography (100% Hexanes). 3-CPT is a volatile oil; concentrate carefully (do not go <50 mbar).[1]
Protocol B: Regioselective C2-Bromination (The Gateway Intermediate)
Context: Bromination allows for subsequent cross-couplings.[1] NBS is preferred over
Reagents:
-
This compound (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: DMF (0.5 M) or Acetonitrile.[1]
-
Temperature: 0°C to RT.
Step-by-Step:
-
Dissolve 3-CPT in anhydrous DMF under Argon. Cool to 0°C.[1]
-
Add NBS portion-wise over 30 minutes. Why? To maintain low concentration of bromonium ion and favor the kinetically controlled C2 substitution.
-
Stir at 0°C for 2 hours, then warm to RT.
-
QC Check: Take an aliquot for
-NMR. -
Quench: Add
(aq) to neutralize active bromine.[1] -
Yield: Typically 85-92% of 2-bromo-3-cyclopropylthiophene .[1]
Self-Validating Check:
If the NMR shows a singlet at
Protocol C: C-H Activation (Direct Arylation)
Context: Direct arylation avoids the use of toxic organotin (Stille) or pyrophoric organolithium reagents. This protocol uses a "Concerted Metallation-Deprotonation" (CMD) pathway.[1]
Reagents:
-
This compound (1.5 equiv)
-
Aryl Bromide (Ar-Br) (1.0 equiv)
-
Catalyst:
(5 mol%)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Ligand:
(Dav-Phos) or . -
Base/Additive:
(2.0 equiv) + Pivalic Acid (PivOH) (0.3 equiv).[1] -
Solvent: Mesitylene or Toluene, 110°C.
Mechanism & Causality: Pivalic acid acts as a proton shuttle.[1] The pivalate anion coordinates to Palladium, assisting in the deprotonation of the thiophene C-H bond. Without PivOH, yields drop significantly.[1]
Procedure:
-
Combine Ar-Br, Pd source, Ligand, Base, and PivOH in a pressure tube.[1]
-
Add 3-CPT (excess is used because it is the cheaper reagent and compensates for potential homocoupling).[1]
-
Heat to 110°C for 16h.
-
Regioselectivity Note: Under thermodynamic CMD conditions, steric factors often dominate.[1] If the Aryl Bromide is bulky, the reaction may favor C5 .[1] If the Aryl Bromide is small, C2 is favored.[1]
-
To force C5 selectivity: Use a bulky ligand (e.g., JohnPhos) and a bulky carboxylate (e.g., 1-Adamantanecarboxylic acid).[1]
-
Data Summary & Troubleshooting
Table 1: Comparative Reactivity of this compound
| Reaction Type | Reagent | Primary Site | Yield (Typical) | Notes |
| Bromination | NBS, DMF, 0°C | C2 | >85% | Electronic control dominates.[1] |
| Lithiation | n-BuLi, THF, -78°C | C2 | 70-80% | Fast addition favors C2.[1] Warm-up may scramble. |
| Lithiation | LDA, THF, -78°C | C5 | 60-75% | Steric bulk of LDA pushes to C5.[1] |
| C-H Arylation | Pd/PivOH | C2/C5 Mix | 50-70% | Highly dependent on Ar-Br sterics.[1] |
| Friedel-Crafts | AcCl, | N/A | <10% | AVOID. Lewis acid opens cyclopropyl ring.[1] |
Troubleshooting Guide:
-
Problem: Ring Opening (NMR shows alkene signals ~5.0-6.0 ppm).
-
Cause: Acidic conditions or excessive heat with Lewis acids.[1]
-
Solution: Switch to basic or neutral conditions. Use NBS/DMF instead of
.
-
-
Problem: Inseparable mixture of C2/C5 isomers.
Workflow Visualization
Figure 2: Synthetic workflow for generating library candidates from this compound.
References
-
Bioisosterism of Cyclopropyl Groups: Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier.[1] Chapter on Bioisosteres.
-
Metabolic Stability of Cyclopropyl Moieties: Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4] Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] [Link][5]
-
Palladium-Catalyzed Synthesis of Cyclopropylthiophenes: Potapov, A., et al. (2023).[1] Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3765.[1] [Link]
-
Direct C-H Arylation Protocols (CMD Mechanism): Lapointe, D., & Fagnou, K. (2010).[1] Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway. Chemistry Letters, 39(11), 1118–1126.[1] [Link]
-
Regioselective Lithiation of 3-Substituted Thiophenes: Gronowitz, S. (1991).[1] Thiophene and Its Derivatives. Wiley-Interscience.[1] (Classic reference for thiophene regioselectivity).[1]
Sources
Protocol for the Regioselective Bromination of 3-Cyclopropylthiophene
Abstract
This application note provides a comprehensive, step-by-step protocol for the efficient and regioselective bromination of 3-cyclopropylthiophene to synthesize 2-bromo-3-cyclopropylthiophene. This key intermediate is of significant interest to researchers in medicinal chemistry and materials science. The described method utilizes N-bromosuccinimide (NBS) as a brominating agent, offering high yields and excellent control over the reaction's regioselectivity. This document outlines the reaction mechanism, detailed experimental procedures, safety precautions, and methods for purification and characterization of the final product. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring reproducibility and success for researchers, scientists, and drug development professionals.
Introduction
Thiophene and its derivatives are fundamental heterocyclic scaffolds in numerous pharmaceuticals and organic electronic materials. The introduction of a bromine atom onto the thiophene ring provides a versatile handle for further functionalization through various cross-coupling reactions. Specifically, 2-bromo-3-cyclopropylthiophene serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic or material applications. The cyclopropyl moiety often imparts unique conformational constraints and metabolic stability to drug candidates. This protocol details a reliable method for the synthesis of this important intermediate.
Reaction Mechanism and Regioselectivity
The bromination of this compound proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The thiophene ring, being an electron-rich aromatic system, acts as a nucleophile and attacks the electrophilic bromine species generated from N-bromosuccinimide (NBS).
The regioselectivity of the bromination is dictated by the electronic and steric effects of the cyclopropyl substituent at the 3-position. The cyclopropyl group is an activating group that directs electrophilic attack to the ortho (2- and 4-) and para (5-) positions. However, in the case of 3-substituted thiophenes, the attack at the 2-position is overwhelmingly favored due to the higher stability of the resulting cationic intermediate (arenium ion). The positive charge in the transition state is better stabilized by the sulfur atom when the electrophile attacks the carbon adjacent to it. A proposed mechanism suggests that NBS acts as the direct electrophile, attacking the 2-position of the 3-substituted thiophene.[1]
Caption: Electrophilic aromatic substitution mechanism for the bromination of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the bromination of similar 3-alkylthiophenes.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| N-Bromosuccinimide (NBS) | Reagent Grade | Commercially Available | Should be recrystallized from water if it appears colored. |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | |
| Hexane | ACS Grade | Commercially Available | For solvent mixture and chromatography. |
| Diethyl ether | ACS Grade | Commercially Available | For extraction. |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Nitrogen inlet
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Step-by-Step Procedure
Caption: Workflow for the bromination of this compound.
-
Reaction Setup:
-
To a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the starting material in a 9:1 mixture of anhydrous tetrahydrofuran (THF) and hexane.
-
Cool the solution to -5 °C using an ice-salt bath.
-
-
Addition of NBS:
-
While maintaining the temperature at -5 °C, slowly add N-bromosuccinimide (NBS) (0.98 eq) portion-wise over a period of one hour. The reaction is exothermic, and slow addition is crucial to control the temperature and prevent side reactions.
-
-
Reaction:
-
After the complete addition of NBS, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash them with deionized water (3 x volume of the organic layer) to remove any remaining succinimide and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using hexane as the eluent.
-
Collect the fractions containing the desired product and concentrate the solvent to obtain 2-bromo-3-cyclopropylthiophene as a clear oil.
-
Characterization
The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
Expected ¹H and ¹³C NMR Data (Predicted):
-
¹H NMR (CDCl₃):
-
The two thiophene protons are expected to appear as doublets in the aromatic region (δ 6.8-7.3 ppm).
-
The methine proton of the cyclopropyl group will likely be a multiplet in the upfield region (δ 1.8-2.2 ppm).
-
The methylene protons of the cyclopropyl group will appear as multiplets further upfield (δ 0.6-1.0 ppm).
-
-
¹³C NMR (CDCl₃):
-
The carbon atoms of the thiophene ring are expected in the range of δ 110-145 ppm. The carbon bearing the bromine atom (C2) will be significantly shielded.
-
The methine and methylene carbons of the cyclopropyl group will appear in the upfield region (δ 5-15 ppm).
-
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS analysis should show a single major peak corresponding to the desired product with the expected molecular ion peak (m/z) for C₇H₇BrS.
Safety Precautions
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bromine (if used as an alternative): Elemental bromine is highly corrosive, toxic, and causes severe burns. All manipulations should be performed in a fume hood with extreme caution.
-
Solvents: THF, hexane, and diethyl ether are flammable. Keep away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the regioselective synthesis of 2-bromo-3-cyclopropylthiophene. By carefully controlling the reaction conditions, particularly the temperature during the addition of NBS, high yields of the desired product can be achieved. This intermediate is a valuable building block for the synthesis of novel compounds in the fields of drug discovery and materials science. The detailed procedure and mechanistic insights are intended to enable researchers to confidently reproduce this synthesis in their own laboratories.
References
-
Synthesis and Characterization of Novel Semiconducting Polymers Containing Pyrimidine for Organic Electronics. The Royal Society of Chemistry. [Link]
- Method for Controlling Bromination of Thiophene Derivatives.
-
Preparation of regioregular poly(3-hexylthiophene)and its precursor monomer, 2,5-dibromo-3-hexylthiophene, using low pressure flow synthesis techniques. Open Research Newcastle. [Link]
-
Safety Data Sheet: Bromine. Carl ROTH. [Link]
Sources
- 1. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. riken.repo.nii.ac.jp [riken.repo.nii.ac.jp]
- 3. 2-Bromo-3-methylthiophene(14282-76-9) 1H NMR [m.chemicalbook.com]
- 4. 2-Bromo-3-methylthiophene(14282-76-9) 13C NMR spectrum [chemicalbook.com]
Application Note: Strategic Synthesis of Substituted Thiophenes for Medicinal Chemistry
Executive Summary & Strategic Importance
In modern drug discovery, the thiophene ring is a critical scaffold, often utilized as a bioisostere for the phenyl group. While structurally similar, thiophene offers distinct physicochemical advantages:
-
Metabolic Stability: Altered oxidation potential compared to benzene.
-
Electronic Effects: Thiophene is electron-rich (π-excessive), facilitating specific π-π stacking interactions in protein binding pockets.
-
Vector Control: The bond angles (C-S-C ~92°) differ from benzene (120°), allowing for subtle geometric tuning of pharmacophores.
This guide details three high-value protocols for constructing substituted thiophenes, selected based on their robustness, scalability, and functional group tolerance.
Method Selection Matrix
| Target Substitution Pattern | Recommended Method | Key Advantages |
| 2-Amino-3-carbonyl/cyano | Gewald Reaction | Multicomponent; builds ring from simple ketones/aldehydes. |
| 2,5-Diaryl/alkyl | Paal-Knorr Synthesis | High tolerance for steric bulk; uses 1,4-dicarbonyl precursors. |
| 3-Hydroxy/Carboxy | Fiesselmann Synthesis | Access to dense functionality at the 3/4 positions. |
The Gewald Reaction: Synthesis of 2-Aminothiophenes[1][2][3][4]
The Gewald reaction is the industry standard for synthesizing polysubstituted 2-aminothiophenes. It is a multicomponent condensation between a ketone/aldehyde, an activated nitrile, and elemental sulfur.[1][2][3]
Mechanistic Pathway[6][7]
The reaction proceeds via a Knoevenagel condensation followed by thiation and cyclization.[2] Understanding this order is vital for troubleshooting low yields.
Figure 1: Mechanistic flow of the Gewald reaction.[4] The Knoevenagel step is often rate-determining.
Standard Operating Procedure (SOP)
Scale: 10 mmol Reagents:
-
Cyclohexanone (or substituted ketone): 10 mmol (1.0 eq)
-
Malononitrile (or ethyl cyanoacetate): 10 mmol (1.0 eq)
-
Elemental Sulfur (
): 10 mmol (1.0 eq) -
Morpholine: 10-15 mmol (1.0 - 1.5 eq)
-
Ethanol (Absolute): 20 mL
Protocol:
-
Pre-mix: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the ketone and activated nitrile in Ethanol (10 mL).
-
Activation: Add Morpholine dropwise. Note: The reaction is exothermic. A transient color change (often yellow/orange) indicates Knoevenagel condensation.
-
Sulfur Addition: Add elemental sulfur and the remaining Ethanol (10 mL).
-
Reaction: Heat the mixture to 60°C for 2–4 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). Disappearance of the ketone and solubilization of sulfur indicate progress.
-
-
Workup: Cool the reaction to room temperature, then to 0°C in an ice bath. The product usually precipitates as a solid.
-
Purification: Filter the solid and wash with cold ethanol/water (1:1). Recrystallize from hot ethanol if necessary.
Troubleshooting & Optimization
-
Issue: Sulfur remains unreacted.
-
Cause: Poor solubility or failed Knoevenagel step.
-
Fix: Increase morpholine load or switch solvent to DMF (for higher T).
-
-
Issue: Low Yield with Sterically Hindered Ketones.
-
Fix: Use the Two-Step Variation . Isolate the Knoevenagel product first (using piperidine/acetic acid), then treat with sulfur/base in a second step.
-
Paal-Knorr Synthesis: Accessing 2,5-Substituted Thiophenes
For thiophenes lacking the 2-amino group, specifically those requiring alkyl or aryl substitution at the 2 and 5 positions, the Paal-Knorr synthesis using Lawesson’s Reagent is preferred over the traditional
Workflow & Logic
Figure 2: Paal-Knorr workflow utilizing Lawesson's Reagent.
Microwave-Assisted Protocol[7]
Scale: 0.5 mmol Reagents:
-
1,4-Diketone (e.g., 2,5-hexanedione): 0.5 mmol[5]
-
Lawesson’s Reagent: 0.3 mmol (0.6 eq, as it delivers 2 S atoms)
-
Toluene: 3-5 mL
Protocol:
-
Setup: In a microwave-safe vial (10 mL), combine the 1,4-diketone and Lawesson’s Reagent.
-
Solvent: Add Toluene. Cap the vial and vortex to suspend the reagent.
-
Irradiation: Heat at 150°C for 10–20 minutes.
-
Note: If using conventional heating, reflux in toluene for 2–6 hours is required.
-
-
Workup: Cool the mixture. Toluene can be removed under reduced pressure directly from the vial if equipped with a suitable adapter, or transferred to a round-bottom flask.
-
Purification: The residue will contain phosphorus byproducts. Purify immediately via Flash Column Chromatography (Silica gel; Hexane/EtOAc gradient).
Critical Control Point: Lawesson’s reagent is moisture sensitive. Store in a desiccator. If the reagent is hydrolyzed (smells strongly of
Fiesselmann Synthesis: The 3-Hydroxy Route[3]
While less common, the Fiesselmann synthesis is indispensable for creating 3-hydroxythiophenes or thiophene-3-carboxylates , which are difficult to access via Gewald or Paal-Knorr.
Core Concept: Condensation of thioglycolic acid esters with
Protocol Summary:
-
Mix methyl thioglycolate and methyl propiolate (or substituted equivalent) in MeOH.
-
Add NaOMe (2 eq) at 0°C.
-
Allow to warm to RT. The mechanism involves a Michael addition followed by a Dieckmann condensation.
-
Quench with dilute HCl. The 3-hydroxythiophene often requires protection (e.g., as a methoxy or acetate) to prevent oxidation during storage.
References
-
Gewald, K.; Schinke, E.; Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.
-
Putwani, K. et al. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. BenchChem.
-
Minetto, G. et al. (2005).[6] Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry.
-
Campaigne, E. (1984). Adventures in Thiophene Chemistry. Drug Development Research.
-
Méndez, M. et al. (2018).[7] Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation. Organic Letters.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thiophene synthesis [organic-chemistry.org]
- 7. Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Cyclopropylthiophene
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-cyclopropylthiophene. It addresses common side reactions, offering troubleshooting advice and preventative measures based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction typically involves the coupling of a 3-halothiophene (commonly 3-bromothiophene) with a cyclopropylboron reagent, such as cyclopropylboronic acid or potassium cyclopropyltrifluoroborate.[3][4] Alternative methods, though less common, may include Negishi coupling, which utilizes an organozinc reagent.[1]
Q2: I am observing a significant amount of a dimeric thiophene byproduct. What is it and how can I prevent its formation?
This is likely a result of a homocoupling side reaction , where two molecules of the 3-halothiophene couple to form a bithiophene species. This is a common side reaction in Suzuki-Miyaura couplings, particularly when the desired cross-coupling is slow.[5]
Troubleshooting Guide for Homocoupling:
-
Deoxygenation: The presence of oxygen can promote homocoupling.[5] Ensure your reaction mixture is thoroughly deoxygenated by bubbling an inert gas (argon or nitrogen) through the solvent prior to adding the catalyst. Freeze-pump-thaw cycles are also a highly effective deoxygenation method.
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich monodentate phosphine ligands, such as SPhos, can promote the desired cross-coupling over homocoupling.[6] In some cases, electron-deficient phosphine ligands have been shown to minimize unwanted side reactions.[7]
-
Base Selection: The base plays a crucial role in the catalytic cycle.[8][9] While common bases like sodium carbonate, potassium carbonate, and potassium phosphate are used, their strength and concentration can influence the rate of competing reactions.[10] It is often beneficial to screen different bases to find the optimal conditions for your specific substrate.
-
Slow Addition: A slow addition of the boronic acid or ester to the reaction mixture can help to maintain a low concentration of the boron reagent, which can suppress its homocoupling.[11]
Q3: My yield of this compound is low, and I suspect my cyclopropylboronic acid is degrading. Is this a known issue?
Yes, protodeboronation , the cleavage of the C-B bond by a proton source, is a known decomposition pathway for boronic acids, including cyclopropylboronic acid. This can be particularly problematic in the presence of water and certain bases, leading to reduced yields of the desired product.
Troubleshooting Guide for Protodeboronation:
-
Use of Potassium Cyclopropyltrifluoroborate: A highly effective solution is to use potassium cyclopropyltrifluoroborate in place of the boronic acid.[3] Trifluoroborate salts are generally more stable to air and moisture and are less prone to protodeboronation.[3]
-
Anhydrous Conditions: If using cyclopropylboronic acid, ensure that all solvents and reagents are scrupulously dried to minimize the presence of water.
-
Choice of Base: The choice of base can influence the rate of protodeboronation. Weaker bases may be preferable in some cases.
Advanced Troubleshooting: Side Reactions in Derivatization
Q4: I am attempting to brominate a 3-cyclopropyl-2-substituted thiophene and am observing unexpected byproducts. What could be happening?
You are likely encountering decarboxylative or decarbonylative bromination . This is a known side reaction for certain substituted thiophenes where a carboxylic acid or aldehyde group at the 2-position is lost and replaced by a bromine atom during the bromination reaction. Mechanistic studies suggest that this may proceed through a radical pathway.
Troubleshooting Guide for Decarboxylative/Decarbonylative Bromination:
-
Control of Reaction Conditions:
-
Temperature: Lowering the reaction temperature may help to suppress the radical-mediated side reaction.
-
Light: As radical reactions can be initiated by light, conducting the reaction in the dark or in a foil-wrapped flask may reduce the formation of these byproducts.
-
-
Use of Radical Inhibitors: The addition of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), can quench the radical species that lead to decarboxylation or decarbonylation.[12][13][14][15]
Q5: I am synthesizing a this compound-2-sulfonyl chloride and obtaining an inseparable mixture of the desired sulfonyl chloride and the corresponding sulfonyl bromide. How can I avoid this?
This side reaction is known to occur when using organomagnesium intermediates (Grignard reagents) for the formation of the sulfinic acid salt, followed by oxidative chlorination with reagents like sulfuryl chloride. The oxidative nature of the chlorinating agent can react with bromide ions present from the Grignard formation.
Troubleshooting Guide for Sulfonyl Halide Impurities:
-
Switch to an Organolithium Intermediate: A proven method to eliminate this side reaction is to use an organolithium reagent (generated via lithium-halogen exchange or direct lithiation) instead of a Grignard reagent. The subsequent reaction with sulfur dioxide and an oxidative chlorinating agent like N-chlorosuccinimide (NCS) typically provides the desired sulfonyl chloride without the bromide impurity.
Data Summary and Protocols
Table 1: Common Side Products in the Synthesis and Derivatization of this compound
| Side Product | Reaction | Probable Cause | Suggested Prevention |
| Bithiophene | Suzuki-Miyaura Coupling | Homocoupling of 3-halothiophene | Thorough deoxygenation, use of bulky, electron-rich phosphine ligands (e.g., SPhos), optimization of base. |
| Thiophene | Suzuki-Miyaura Coupling | Protodeboronation of cyclopropylboronic acid | Use of potassium cyclopropyltrifluoroborate, anhydrous conditions. |
| 2-Bromo-3-cyclopropylthiophene | Bromination of this compound-2-carboxylic acid | Decarboxylative bromination | Lower reaction temperature, exclusion of light, addition of a radical inhibitor. |
| This compound-2-sulfonyl bromide | Synthesis of this compound-2-sulfonyl chloride | Reaction of bromide ions with the oxidative chlorinating agent | Use of an organolithium intermediate instead of a Grignard reagent. |
Experimental Protocol: Synthesis of Potassium Cyclopropyltrifluoroborate
This protocol is adapted from established procedures for the synthesis of potassium organotrifluoroborates.[16]
-
Dissolve cyclopropylboronic acid in methanol at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂).
-
Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
Remove the solvent under reduced pressure.
-
Extract the resulting solid with hot acetonitrile and subsequently remove the solvent in vacuo to yield potassium cyclopropyltrifluoroborate.
Experimental Protocol: Purification by Flash Column Chromatography
Flash column chromatography is a standard and effective method for the purification of this compound and its derivatives from reaction byproducts.[17][18][19][20][21]
-
Slurry Preparation: A slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether) is prepared.
-
Column Packing: The slurry is poured into a column and packed uniformly using positive pressure.
-
Sample Loading: The crude reaction mixture is concentrated onto a small amount of silica gel and dry-loaded onto the top of the column, or dissolved in a minimal amount of a non-polar solvent and wet-loaded.
-
Elution: The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). The polarity of the eluent is gradually increased to separate the components based on their affinity for the silica gel.
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: The solvent is removed from the pure fractions under reduced pressure to yield the purified compound.
Visualizations
Diagram 1: Suzuki-Miyaura Synthesis of this compound
Caption: Catalytic cycle for the Suzuki-Miyaura synthesis of this compound.
Diagram 2: Common Side Reaction Pathways
Caption: Major side reactions in the Suzuki-Miyaura synthesis.
Diagram 3: Troubleshooting Workflow
Caption: A simplified troubleshooting workflow for common synthesis issues.
References
-
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PubMed Central. Available at: [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]
-
Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Available at: [Link]
-
Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. MDPI. Available at: [Link]
-
Radical Reaction Inhibitors. YouTube. Available at: [Link]
-
Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. PubMed Central. Available at: [Link]
-
Radical Reaction Inhibitors. AK Lectures. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]
-
Thiophenol. Organic Syntheses. Available at: [Link]
-
Purification by Flash Column Chromatography. MIT OpenCourseWare. Available at: [Link]
-
Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PubMed Central. Available at: [Link]
-
What are Radical inhibitors and their role in a reaction?. CurlyArrows Organic Chemistry. Available at: [Link]
-
Catalysis Today 442 (2024) 114893. Milano-Bicocca. Available at: [Link]
- General preparation method of sulfonyl chloride. Google Patents.
-
A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry. Available at: [Link]
-
Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods. MDPI. Available at: [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available at: [Link]
-
Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. PubMed Central. Available at: [Link]
-
Radical Initiators and Inhibitors; Radical Bromination of Alkanes. YouTube. Available at: [Link]
-
Wiley-VCH 2008 - Supporting Information. Wiley Online Library. Available at: [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. aklectures.com [aklectures.com]
- 14. curlyarrows.com [curlyarrows.com]
- 15. youtube.com [youtube.com]
- 16. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds [mdpi.com]
- 18. rsc.org [rsc.org]
- 19. orgsyn.org [orgsyn.org]
- 20. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 21. ajrconline.org [ajrconline.org]
Technical Support Center: Purification of 3-Cyclopropylthiophene
Welcome to the technical support center for the purification of 3-cyclopropylthiophene. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable moiety into their synthetic programs. The synthesis of this compound, most commonly via Suzuki-Miyaura or Kumada cross-coupling reactions, often results in a crude product mixture that requires robust purification strategies. This document provides in-depth, experience-driven answers to common challenges encountered during the isolation and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound via a Suzuki-Miyaura coupling?
A1: The impurity profile of a Suzuki-Miyaura reaction is highly dependent on reaction conditions, but several byproducts are consistently observed. The primary impurities include:
-
Unreacted Starting Materials: 3-bromothiophene (or other 3-halothiophenes) is a common leftover. Cyclopropylboronic acid and its anhydrides (boroxines) are also typical.
-
Homocoupled Products: Symmetrical homocoupling of the aryl halide can lead to the formation of 3,3'-bithiophene.
-
Protodeborylation/Protodehalogenation Products: Thiophene (from the 3-halothiophene) and cyclopropane (from the boronic acid) can be formed, though these are often volatile and may be removed during solvent evaporation.
-
Catalyst Residues: Residual palladium from the catalyst and phosphine ligands are common metallic and organic impurities.
-
Inorganic Salts: The base used in the reaction (e.g., K₃PO₄, Cs₂CO₃) and boron-containing salts are major byproducts that are typically removed during the initial aqueous workup.[1]
Q2: I used a Kumada coupling to synthesize this compound. How do the byproducts differ from a Suzuki coupling?
A2: The Kumada coupling, which utilizes a Grignard reagent (e.g., cyclopropylmagnesium bromide) and a nickel or palladium catalyst, presents a different set of common byproducts.[2] The most significant is the formation of dithienyl side-products from the homocoupling of the Grignard reagent derived from 3-halothiophene.[2] Additionally, unreacted 3-halothiophene and magnesium salts are principal impurities. Due to the highly reactive nature of Grignard reagents, the reaction is also more sensitive to moisture, which can lead to quenching and the formation of thiophene.[3]
Q3: What is the very first step I should take to purify my crude reaction mixture?
A3: The first and most critical step is a robust aqueous workup. This procedure is designed to remove the bulk of inorganic salts, water-soluble reagents, and some polar organic byproducts.
-
Quench the Reaction: Carefully quench the reaction mixture, often with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.
-
Phase Separation: Transfer the mixture to a separatory funnel and dilute with an organic solvent immiscible with water (e.g., ethyl acetate, diethyl ether, or toluene) and water.
-
Wash: Perform sequential washes of the organic layer with:
-
Water or brine to remove the majority of inorganic salts.
-
A dilute acid (e.g., 1M HCl) if a basic workup was used, to neutralize any remaining base.
-
A dilute base (e.g., saturated NaHCO₃) to remove any acidic byproducts.
-
-
Dry and Concentrate: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
This initial workup significantly simplifies the subsequent chromatographic or distillation steps by removing a large portion of the non-hydrocarbon impurities.
Q4: How can I analytically distinguish this compound from its potential isomer, 2-cyclopropylthiophene?
A4: Distinguishing between these positional isomers is crucial for confirming the regioselectivity of your synthesis.
-
¹H NMR Spectroscopy: This is the most definitive method. The proton coupling patterns for the thiophene ring are distinct.
-
This compound: Will show three distinct signals for the thiophene protons, often appearing as doublets of doublets or complex multiplets.
-
2-cyclopropylthiophene: Will also show three thiophene proton signals, but their chemical shifts and coupling constants will differ significantly from the 3-substituted isomer. The proton at the C5 position is typically the most downfield.
-
-
Gas Chromatography (GC): Using a suitable capillary column (e.g., a wax or phenyl-based column), it is often possible to achieve baseline separation of the two isomers due to slight differences in their boiling points and polarity.[4] Spiking the sample with an authentic standard of each isomer can confirm peak identity.
-
HPLC: Reversed-phase HPLC can also be effective, as the difference in polarity between the two isomers may be sufficient for separation on a C18 or phenyl-hexyl column.[5]
Troubleshooting Guide
Problem: My crude NMR shows significant unreacted 3-bromothiophene. How can I efficiently remove it?
Answer: 3-bromothiophene is a common impurity, especially in reactions that have not gone to completion. Fortunately, its physical properties are sufficiently different from this compound to allow for straightforward separation.
Causality: 3-bromothiophene is significantly more polar and has a higher boiling point than the desired product. We can exploit these differences.
Solution 1: Flash Column Chromatography This is the most common and effective method.
-
Principle: The polarity difference allows for separation on a silica gel column. This compound is less polar and will elute before the more polar 3-bromothiophene.
-
Protocol:
-
Adsorb your crude material onto a small amount of silica gel.
-
Load it onto a silica gel column packed with a non-polar solvent (e.g., hexanes or petroleum ether).
-
Elute with a non-polar solvent system. Start with 100% hexanes. This compound should elute early.
-
If separation is not complete, a very small percentage of a slightly more polar solvent (e.g., 1-2% ethyl acetate or dichloromethane in hexanes) can be used.
-
Monitor the fractions by TLC or GC to identify and combine the pure product fractions.
-
Solution 2: Distillation (for larger scales) If you have a sufficient quantity of material and a significant boiling point difference, fractional distillation can be effective.
-
Principle: Exploits the difference in boiling points between the two compounds.
-
Protocol:
-
Set up a fractional distillation apparatus, preferably under reduced pressure to lower the required temperatures and prevent thermal degradation.
-
Carefully heat the mixture. The lower-boiling this compound will distill first.
-
Collect fractions and analyze their purity by GC or NMR.
-
Problem: I have a byproduct with a very similar polarity to my product, and they co-elute on silica gel. What are my options?
Answer: This is a common and frustrating challenge, often occurring with isomeric or structurally similar byproducts like bithiophenes.
Causality: When compounds have very similar polarities, standard adsorption chromatography on silica or alumina may not provide sufficient resolution.
Solution 1: Change the Chromatographic System
-
Change the Stationary Phase: If silica gel (a polar, acidic support) fails, try a different stationary phase.
-
Alumina (Neutral or Basic): Can sometimes provide different selectivity.
-
Reversed-Phase (C18): Separation is based on hydrophobicity rather than polarity. Elute with a polar solvent system like methanol/water or acetonitrile/water. The less polar compound will be retained longer.
-
-
Change the Mobile Phase: Systematically screen different solvent systems. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/hexane or toluene/hexane system can alter the selectivity and improve separation.
Solution 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Principle: Prep-HPLC uses smaller particle size stationary phases and high pressure, offering significantly higher resolution than standard flash chromatography.[6][7] It is an excellent tool for separating challenging isomeric mixtures.[8][9]
-
Protocol:
-
First, develop an analytical HPLC method (either normal phase or reversed-phase) that shows baseline separation of your product and the impurity.
-
Scale up the analytical method to a preparative scale using a larger column and higher flow rates.
-
Collect the eluting fractions and combine the pure fractions after analysis.
-
Problem: My purified product is a pale yellow or grey color, and I suspect palladium contamination. How do I remove it?
Answer: Residual palladium is a common issue in cross-coupling chemistry and must be removed, especially for pharmaceutical applications.
Causality: Palladium can exist in the crude product as fine black particles (Pd(0)) or as soluble complexes. Simple filtration may not remove the soluble species.
Solution 1: Filtration through Celite® and/or Activated Carbon
-
Principle: This is effective for removing heterogeneous palladium (Pd(0)). Activated carbon can also adsorb some soluble palladium complexes.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Add a small amount of activated charcoal (ca. 5-10 wt%).
-
Stir the slurry for 30-60 minutes at room temperature.
-
Prepare a short plug of Celite® in a fritted funnel and filter the mixture through it, washing with fresh solvent.[10][11][12]
-
Solution 2: Use a Metal Scavenger
-
Principle: Scavengers are solid supports functionalized with ligands (often containing thiol groups) that have a high affinity for palladium. They selectively bind the metal, which can then be removed by filtration.[13][14]
-
Protocol:
-
Dissolve the product in a suitable solvent.
-
Add the recommended amount of the scavenger resin (e.g., SiliaMetS® Thiol).
-
Stir the mixture, sometimes with gentle heating, for the recommended time (typically 1-24 hours).
-
Filter off the resin and wash with solvent. The filtrate should have a significantly reduced palladium content.
-
Data & Properties
To aid in the design of purification protocols, the following table summarizes the physical properties of this compound and its common impurities.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Relative Polarity |
| This compound | 124.21 | ~140-150 (est.) | Low |
| 3-Bromothiophene | 163.04 | 150-158[15][16][17] | Moderate-High |
| 2,2'-Bithiophene | 166.27 | 260[18][19] | Low-Moderate |
| Thiophene | 84.14 | 84[20][21] | Low |
Note: The boiling point of this compound is an estimate based on structurally similar compounds like 3-methylthiophene (114 °C) and the parent thiophene (84 °C).[20][22] The addition of the cyclopropyl group will increase the molecular weight and boiling point.
Visual Workflows
General Purification Workflow
This diagram outlines the standard decision-making process for purifying the crude product from a typical cross-coupling reaction.
Caption: General purification workflow for this compound.
Troubleshooting Logic for Co-eluting Impurities
This diagram illustrates the logical steps to take when initial chromatographic attempts fail to resolve the product from a key impurity.
Caption: Troubleshooting logic for co-eluting impurities.
References
-
Chembk. (2024). 3-Bromothiophene. Retrieved from [Link]
-
Mallak Specialties Pvt Ltd. 3-Bromothiophene. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Bromothiophene. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
-
Various Authors. (2015). How can I remove palladium Pd catalyst easily? ResearchGate. Retrieved from [Link]
-
Various Authors. (2020). How to Purify Organometallic Complexes? ResearchGate. Retrieved from [Link]
-
AIChE. (n.d.). Separation of Isomers. AIChE Proceedings. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,2'-Bithiophene. Retrieved from [Link]
-
ACS Publications. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. ACS Omega. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Preparative HPLC Systems. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Methylthiophene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
- Google Patents. (n.d.). Separation of position isomers.
-
ACS Publications. (2024). Experimental Studies of Reaction Mechanisms in Organometallic Chemistry and Catalysis. Organometallics. Retrieved from [Link]
-
ResearchGate. (n.d.). Adsorption and Chromatographic Separation of Thiophene Derivatives on Graphitized Thermal Carbon Black. Retrieved from [Link]
-
ACS Publications. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development. Retrieved from [Link]
-
Reddit. (n.d.). What would be a good way to kill leftover palladium from a reaction mixture? Retrieved from [Link]
-
Welch Materials. (2025). Key Concepts and Considerations of Preparative Liquid Chromatography. Retrieved from [Link]
-
ACS Publications. (n.d.). Investigation of a Kumada Cross Coupling Reaction for Large-Scale Production. Organic Process Research & Development. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Use of fractional distillation in organic chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. Retrieved from [Link]
-
Michigan State University. (n.d.). Main Group Organometallic Compounds. Retrieved from [Link]
-
YMC. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? Retrieved from [Link]
-
Quora. (2015). Which methods do chemical engineers use to separate isomers? Retrieved from [Link]
- Google Patents. (n.d.). Organometallic compound purification.
-
MDPI. (n.d.). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved from [Link]
- Google Patents. (n.d.). Process for separating isomeric mixtures.
-
Longdom Publishing. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta. Retrieved from [Link]
-
YouTube. (2018). Kumada Coupling Reaction, Mechanism and Applications. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]
-
ResearchGate. (2025). Nickel and palladium catalyzed Kumada-Tamao-Corriu cross-coupling reactions: Scope and recent advances. Retrieved from [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Separation of the hydrodesulphurisation products of thiophene by gas chromatography. Analyst. Retrieved from [Link]
-
ACS Publications. (2022). The Kumada–Tamao–Corriu Coupling Reaction Catalyzed by Rhodium–Aluminum Bimetallic Complexes. Organic Letters. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Separation of the hydrodesulphurisation products of thiophene by gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. welch-us.com [welch-us.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biotage.com [biotage.com]
- 15. chembk.com [chembk.com]
- 16. 3-Bromothiophene - Wikipedia [en.wikipedia.org]
- 17. 3-Bromothiophene | 872-31-1 | TCI EUROPE N.V. [tcichemicals.com]
- 18. 2,2'-Bithiophene - Wikipedia [en.wikipedia.org]
- 19. 2,2 -Bithiophene 99 492-97-7 [sigmaaldrich.com]
- 20. Thiophene - Wikipedia [en.wikipedia.org]
- 21. 110-02-1 CAS MSDS (Thiophene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 22. 3-Methylthiophene - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of 3-Cyclopropylthiophene and 3-Arylthiophene Bioactivity in Oncology Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the thiophene scaffold stands as a privileged structure, integral to the design of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][3] This guide provides a comparative analysis of two key classes of thiophene derivatives: 3-cyclopropylthiophenes and 3-arylthiophenes, with a focus on their bioactivity in the context of oncology. By examining their structure-activity relationships (SAR), this document aims to furnish researchers and drug development professionals with insights to guide future discovery efforts.
The Thiophene Core: A Versatile Scaffold in Drug Design
The five-membered heterocyclic ring of thiophene, containing a single sulfur atom, offers a unique combination of electronic and steric properties. It is often considered a bioisostere of the phenyl ring, allowing for modulation of a compound's physicochemical properties, such as solubility and metabolic stability, while potentially maintaining or enhancing biological activity.[2] The substitution pattern on the thiophene ring plays a critical role in defining the pharmacological profile of the resulting molecule. This guide will delve into the impact of substituting the 3-position with either a cyclopropyl or an aryl group.
3-Arylthiophene Derivatives: A Prominent Class of Anticancer Agents
The introduction of an aryl group at the 3-position of the thiophene ring has given rise to a multitude of potent anticancer compounds. The aryl moiety provides a scaffold for further functionalization, allowing for the fine-tuning of interactions with biological targets. Structure-activity relationship studies have shown that the nature and position of substituents on the aryl ring significantly influence the cytotoxic and antiproliferative activity of these compounds.
A notable example is the class of 3-arylthiophene chalcones, which have been evaluated for their in vitro antiproliferative activity against human colon cancer cell lines.[4] The synthesis of these compounds often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form the C-C bond between the thiophene and aryl moieties.[4] Subsequent condensation with various ketones yields the final chalcone derivatives.
3-Cyclopropylthiophene Derivatives: Exploring a Bioisosteric Replacement
The cyclopropyl group, a small, strained carbocycle, is increasingly utilized in medicinal chemistry as a bioisostere for larger, more lipophilic groups like phenyl. Its unique conformational and electronic properties can lead to improved metabolic stability, reduced off-target toxicity, and enhanced binding affinity to target proteins. While the synthesis of this compound derivatives has been explored, a comprehensive understanding of their bioactivity, particularly in oncology, is still an emerging field.
The introduction of a cyclopropyl group in place of an aryl substituent can significantly alter the molecule's three-dimensional shape and lipophilicity, which in turn can impact its interaction with biological targets. The exploration of 3-cyclopropylthiophenes as potential anticancer agents is a promising avenue for the development of novel therapeutics with improved pharmacological profiles.
Comparative Bioactivity: A Look at the Experimental Data
To provide a quantitative comparison, we will examine the anticancer activity of representative compounds from both classes. The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected 3-arylthiophene derivatives against various cancer cell lines.
Table 1: Anticancer Activity of Representative 3-Arylthiophene Derivatives
| Compound ID | Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | 3-methoxyphenyl | HCT-15 (Colon) | 21 µg/mL | [4] |
| Compound 2 | 3-methoxyphenyl, further modified | HCT-15 (Colon) | 22.8 µg/mL | [4] |
| Compound 3 | Phenyl | HepG2 (Liver) | 7.46 µg/mL | [5] |
| Compound 4 | Phenyl | HCT 116 (Colon) | 12.60 µg/mL | [5] |
| Compound 5 | 2-iodophenyl (as part of a benzamide) | A549 (Lung) | 6.10 | [6] |
| Compound 6 | 2-bromophenyl (as part of a benzamide) | A549 (Lung) | > 50 | [6] |
| Compound 7 | Unsubstituted Phenyl (as part of a benzylamine) | A549 (Lung) | 9.49 | [6] |
| Compound 8 | 4-chlorophenyl (as part of a thiazole) | MDA-MB-231 (Breast) | 3.52 | [3] |
| Compound 9 | 3-nitrophenyl (as part of a thiazole) | MDA-MB-231 (Breast) | 1.21 | [3] |
The data clearly indicates that 3-arylthiophene derivatives can exhibit potent anticancer activity, with IC50 values in the low micromolar and even nanomolar range. The variation in activity based on the substitution of the aryl ring underscores the importance of this moiety in target engagement. For instance, the electronic nature of the substituent on the phenyl ring, as seen in the thiazole derivatives (Compounds 8 and 9), can dramatically impact cytotoxicity.[3]
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
To ensure the trustworthiness and reproducibility of bioactivity data, a standardized experimental protocol is essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (3-aryl- and this compound derivatives) in culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Visualizing the Research Workflow
Figure 1: Workflow for the comparative analysis of 3-aryl- and this compound bioactivity.
Discussion and Future Directions
The available data strongly supports the potential of 3-arylthiophene derivatives as a rich source of anticancer drug candidates. The versatility of the aryl group allows for extensive SAR exploration to optimize potency and selectivity. The observed differences in activity with various aryl substituents highlight the importance of electronic and steric factors in the interaction with biological targets.
Conversely, the bioactivity of this compound derivatives in oncology remains a largely unexplored area. The lack of readily available cytotoxicity data for this class of compounds represents a significant knowledge gap. Given the favorable physicochemical properties often associated with the cyclopropyl moiety, a systematic investigation into the anticancer potential of 3-cyclopropylthiophenes is warranted.
Future research should focus on the following:
-
Synthesis and Screening: A focused effort to synthesize a library of this compound derivatives with diverse substitution patterns and screen them against a panel of cancer cell lines.
-
Direct Comparative Studies: Designing studies that directly compare the bioactivity of structurally analogous 3-aryl- and this compound derivatives to elucidate the specific contributions of each substituent.
-
Mechanism of Action Studies: For any identified active compounds, elucidating the mechanism of action to identify their molecular targets and signaling pathways.
By systematically exploring the bioactivity of 3-cyclopropylthiophenes and comparing it to their well-studied 3-aryl counterparts, the medicinal chemistry community can unlock new avenues for the development of next-generation thiophene-based anticancer therapeutics.
References
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). MDPI. [Link]
-
Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. (n.d.). MDPI. [Link]
-
Synthesis and biological evaluation of cyclopenta[c]thiophene related compounds as new antitumor agents. (n.d.). PubMed. [Link]
-
Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. (n.d.). PMC. [Link]
-
Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (n.d.). PMC. [Link]
-
SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. (2016). Rasayan Journal of Chemistry. [Link]
-
In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. (2022). Semantic Scholar. [Link]
-
Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. (n.d.). PMC. [Link]
-
Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. (n.d.). Semantic Scholar. [Link]
-
Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. (2019). PMC. [Link]
-
Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists. (n.d.). PubMed. [Link]
-
Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI. [Link]
-
New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (n.d.). PMC. [Link]
Sources
- 1. staff.najah.edu [staff.najah.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of Substituted Thiophenes in Antimicrobial Applications: A Comparative Guide
In the relentless battle against microbial resistance, the scientific community is in constant pursuit of novel molecular scaffolds that can be developed into effective antimicrobial agents. Among the heterocyclic compounds, the thiophene nucleus has emerged as a particularly promising platform.[1][2] Its versatile chemistry allows for a wide array of substitutions, leading to a diverse library of derivatives with significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] This guide provides a comprehensive comparison of the antimicrobial performance of various substituted thiophenes, supported by experimental data and methodological insights to aid researchers in the field of drug discovery and development.
The Thiophene Core: A Privileged Scaffold in Antimicrobial Drug Design
The five-membered ring of thiophene, containing a single sulfur atom, offers a unique combination of aromaticity and electronic properties that make it an attractive starting point for medicinal chemists. The sulfur atom can influence the molecule's half-life, ADME (absorption, distribution, metabolism, and excretion) properties, and permeability.[3] The reactivity of the thiophene ring allows for the strategic placement of various functional groups at different positions, significantly impacting the resulting compound's biological activity.
The fundamental premise behind the exploration of substituted thiophenes lies in the structure-activity relationship (SAR). By systematically modifying the substituents on the thiophene ring, it is possible to modulate the antimicrobial potency, spectrum of activity, and selectivity of the compounds. This targeted approach is crucial for developing new drugs that can overcome existing resistance mechanisms.
Structure-Activity Relationship (SAR): Decoding the Impact of Substituents
The antimicrobial efficacy of thiophene derivatives is profoundly influenced by the nature and position of the substituents on the thiophene ring.[4] Extensive research has illuminated several key trends that govern their activity.
The Critical Role of Substituents at Positions 2 and 3
Numerous studies have demonstrated that the substitution pattern at the C2 and C3 positions of the thiophene ring is a critical determinant of antimicrobial activity. For instance, the introduction of a pyridine side chain at position-2 has been shown to result in excellent antimicrobial activity.[4] Similarly, research on benzo[b]thiophene derivatives has indicated that the antimicrobial activity is more dependent on substitutions on the heterocyclic thiophene ring rather than the fused aromatic moiety, with the third position being key for desired activity.[5]
The Influence of Halogenation
Halogen atoms, particularly chlorine and bromine, can significantly enhance the antimicrobial properties of thiophene derivatives.[5][6] This is attributed to their ability to increase lipophilicity, which can improve cell membrane penetration, and their potential to form halogen bonds with biological targets. For example, 3-chloro and 3-bromo substituted benzo[b]thiophene derivatives have demonstrated low Minimum Inhibitory Concentrations (MICs) against Gram-positive bacteria and yeast.[5]
Fused Heterocyclic Systems: Expanding the Pharmacophore
The fusion of the thiophene ring with other heterocyclic systems, such as pyrazole, pyridine, and triazole, has proven to be a successful strategy for generating potent antimicrobial agents.[7] These hybrid molecules often exhibit a broader spectrum of activity and can overcome resistance mechanisms that render single-scaffold drugs ineffective. For instance, thiadiazole-thiophene hybrids have shown potent activity against both Gram-positive and Gram-negative bacterial pathogens, with some analogues exhibiting significant DNA gyrase inhibitory efficiency.[8]
Below is a diagram illustrating the key structure-activity relationships for antimicrobial thiophene derivatives.
Caption: Key Structure-Activity Relationships of Substituted Thiophenes.
Comparative Performance Analysis: A Data-Driven Overview
The true measure of an antimicrobial agent's potential lies in its performance against a range of clinically relevant microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for several classes of substituted thiophenes, providing a comparative snapshot of their efficacy.
| Thiophene Derivative Class | Substituents | Target Microorganism(s) | MIC Range (µg/mL) | Reference |
| Thiadiazole-thiophene hybrids | Varies | Gram-positive and Gram-negative bacteria | 3.125 - 6.25 | [8] |
| 3-Halobenzo[b]thiophenes | 3-Chloro and 3-Bromo-cyclohexanol | S. aureus, E. faecalis, B. cereus, C. albicans | 16 | [5] |
| Hydroxythiophene | Hydroxy group | Gram-positive and Gram-negative bacteria | Inhibition zones of 15-21 mm | [9] |
| Spiro-indoline-oxadiazole-thiophene | Spiro-indoline-oxadiazole | C. difficile | 2 - 4 | [10] |
| Piperidin-4-yloxy substituted thiophenes | Piperidin-4-yloxy, amide, carbonyl, chlorine | Colistin-resistant A. baumannii and E. coli | 8 - 32 | [11][12] |
Unraveling the Mechanisms of Action
The antimicrobial activity of substituted thiophenes is not attributed to a single mechanism but rather a variety of cellular and molecular interactions. Understanding these mechanisms is pivotal for rational drug design and for predicting and overcoming potential resistance.
Disruption of Membrane Integrity
A common mechanism of action for several thiophene derivatives is the disruption of the bacterial cell membrane.[3] Treatment with certain thiophenes leads to increased membrane permeabilization, causing leakage of intracellular components and ultimately cell death.[3] This bactericidal effect has been observed against challenging pathogens like colistin-resistant Acinetobacter baumannii and Escherichia coli.[3][11][12]
Inhibition of Essential Enzymes
Specific substituted thiophenes have been shown to inhibit crucial bacterial enzymes. For example, some thiophene-containing compounds are known to stabilize DNA-cleavage complexes, effectively targeting DNA replication.[3] Molecular docking studies have also suggested that certain thiophene derivatives exhibit a strong binding affinity to outer membrane proteins (OMPs) like CarO1 and Omp33 in A. baumannii and OmpW and OmpC in E. coli, which are vital for nutrient uptake and maintaining cell integrity.[3][11][12]
Interference with Adherence to Host Cells
In addition to direct killing, some thiophene derivatives can reduce the adherence of bacteria to host cells.[3] This is a significant finding as bacterial adhesion is a critical first step in the establishment of many infections. By inhibiting this process, these compounds can potentially prevent infections from taking hold.
The following diagram illustrates the proposed mechanisms of action for antimicrobial thiophene derivatives.
Caption: Proposed Mechanisms of Action for Antimicrobial Thiophenes.
Experimental Protocols for Evaluation
To ensure the reproducibility and validity of antimicrobial activity studies, standardized experimental protocols are essential. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and conducting a Time-Kill Curve Assay.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]
Step-by-Step Methodology:
-
Preparation of Microbial Inoculum:
-
Culture the test microorganism overnight on an appropriate agar medium.
-
Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the substituted thiophene compound in a suitable solvent (e.g., DMSO).[4]
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (or another appropriate broth) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent.
-
Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
The following diagram outlines the workflow for the broth microdilution assay.
Caption: Workflow for MIC Determination by Broth Microdilution.
Time-Kill Curve Assay
The time-kill curve assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[3]
Step-by-Step Methodology:
-
Preparation:
-
Prepare a starting bacterial inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in a suitable broth.
-
Prepare solutions of the thiophene derivative at concentrations corresponding to multiples of its predetermined MIC (e.g., 2x MIC, 4x MIC).[11]
-
-
Exposure and Sampling:
-
Add the thiophene derivative to the bacterial suspension. Include a growth control without the compound.
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
-
Quantification of Viable Bacteria:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates overnight at 37°C.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL against time to generate the time-kill curve. A ≥3-log10 decrease in CFU/mL is typically considered bactericidal.
-
Conclusion and Future Directions
Substituted thiophenes represent a highly promising class of compounds in the quest for new antimicrobial agents. Their synthetic tractability and the well-defined structure-activity relationships provide a solid foundation for the rational design of novel derivatives with enhanced potency and a broad spectrum of activity. The ability of certain thiophenes to disrupt bacterial membranes and inhibit essential enzymes makes them particularly attractive candidates for combating drug-resistant pathogens.
Future research should focus on optimizing the lead compounds identified in various studies through medicinal chemistry approaches. This includes further exploration of substituent effects, the synthesis of novel hybrid molecules, and in-depth mechanistic studies to elucidate their precise molecular targets. Furthermore, evaluating the in vivo efficacy and toxicity of the most promising candidates will be a critical step in translating these laboratory findings into clinically useful antimicrobial therapies. The continued investigation of substituted thiophenes holds significant potential to enrich the antimicrobial drug pipeline and address the pressing global challenge of antimicrobial resistance.
References
-
Thiophenes with antimicrobial activity isolated from natural sources. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). SpringerLink. Retrieved February 7, 2026, from [Link]
-
Synthesis and evaluation of novel thiophene as antimicrobial agents. (2024). Wisdom Library. Retrieved February 7, 2026, from [Link]
-
Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (n.d.). Taylor & Francis. Retrieved February 7, 2026, from [Link]
-
Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021). MDPI. Retrieved February 7, 2026, from [Link]
-
Thiophene-containing compounds with antimicrobial activity | Request PDF. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Synthesis and Antibacterial Activity of Thiophenes. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers. Retrieved February 7, 2026, from [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). PubMed Central. Retrieved February 7, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (n.d.). Taylor & Francis Online. Retrieved February 7, 2026, from [Link]
-
Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities | ACS Omega. (2024). ACS Publications. Retrieved February 7, 2026, from [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews. Retrieved February 7, 2026, from [Link]
-
Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. (2016). National Institutes of Health. Retrieved February 7, 2026, from [Link]
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 12. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 3-Cyclopropylthiophene structure using 2D NMR techniques
Executive Summary
In drug discovery, the thiophene scaffold is a bioisostere for benzene, offering unique metabolic and electronic profiles.[1] However, introducing a cyclopropyl group at the 3-position creates a specific validation challenge: distinguishing 3-cyclopropylthiophene from its regioisomer, 2-cyclopropylthiophene .
While Mass Spectrometry (MS) confirms molecular weight and 1D NMR provides basic integration, neither technique definitively resolves the regioisomerism with high confidence in complex mixtures. This guide validates 2D NMR (HSQC/HMBC) as the superior analytical standard, offering a self-validating protocol that eliminates the ambiguity inherent in 1D techniques.
The Structural Challenge: Why 1D NMR is Insufficient
The primary challenge in validating this compound lies in the subtle spectral differences between the 2- and 3-substituted isomers.
| Feature | 1D 1H NMR Limitation | Consequence |
| Proton Shifts | Thiophene ring protons ( | Difficult to assign specific H2, H4, or H5 positions without clear separation. |
| Coupling Constants | Both isomers exhibit vicinal and long-range couplings. | |
| Cyclopropyl Signals | High-field multiplets ( | Confirms presence of cyclopropyl, but not its location. |
Comparative Analysis of Validation Methods
The following table compares the efficacy of standard analytical techniques for this specific scaffold.
| Technique | Connectivity | Regio-Specificity | Through-Bond Logic | Verdict |
| HRMS (ESI/EI) | Low | None | No | Fail. Confirms formula ( |
| 1D 1H NMR | Medium | Low | Indirect ( | Ambiguous. Relies on precise peak splitting which may be obscured. |
| 2D NMR (HMBC) | High | High | Direct (3-bond) | Gold Standard. Maps the cyclopropyl methine directly to the thiophene ring carbons. |
| X-Ray Cryst. | High | High | Direct | Impractical. Requires single crystals; too slow for routine screening. |
The Solution: 2D NMR Validation Protocol
This protocol utilizes Heteronuclear Multiple Bond Correlation (HMBC) as the definitive filter.[2] The logic relies on the specific connectivity distance between the cyclopropyl methine proton and the thiophene ring carbons.
Step-by-Step Experimental Workflow
1. Sample Preparation:
-
Solvent: Dissolve ~5-10 mg of sample in 600
L of (Chloroform-d) or DMSO- .-
Note:
is preferred for better resolution of the cyclopropyl multiplets.
-
-
Tube: High-quality 5mm NMR tube (prevent shimming errors).
2. Acquisition Parameters (600 MHz equiv.):
-
1H (Proton): 16 scans, 2s relaxation delay.
-
HSQC (Multiplicity-Edited): Distinguish
and (up/red) from (down/blue). -
HMBC: Optimized for long-range coupling (
Hz). This is critical to see the correlation from the cyclopropyl group into the aromatic ring.
3. The Validation Logic (The "Fingerprint"):
-
Target: this compound
-
Key Proton: Cyclopropyl Methine (
), typically a multiplet at ~1.8-2.0 ppm. -
Required Correlations (HMBC):
- must show a strong 3-bond correlation to C2 and C4 of the thiophene ring.
- must show a 2-bond correlation to C3 (the quaternary ipso-carbon).
Visualizing the Decision Pathway
Figure 1: Decision tree for structural elucidation of cyclopropylthiophene regioisomers.
Expected Data & Interpretation
To validate your structure, compare your experimental data against these expected spectral signatures.
A. 1H NMR (Proton) Signature[3][4]
-
H2 (Thiophene):
6.9 – 7.0 ppm. Appears as a narrow doublet ( Hz) due to meta-coupling with H4. Crucial: In the 3-isomer, H2 is isolated between the Sulfur and the substituent. -
H4 (Thiophene):
6.8 – 6.9 ppm. Doublet of doublets ( Hz, Hz). -
H5 (Thiophene):
7.2 – 7.3 ppm. Doublet of doublets ( Hz, Hz). -
Cyclopropyl Methine:
1.8 – 2.0 ppm (Multiplet). -
Cyclopropyl Methylene:
0.6 – 1.0 ppm (Multiplets, 4H).
B. HMBC Connectivity Table (The Validator)
This table represents the "pass/fail" criteria for the 3-substituted isomer.
| Proton Source | Correlation Destination (Carbon) | Bond Distance | Interpretation |
| Cyclopropyl Methine ( | C3 (Quaternary) | Ipso connection. Identifies the attachment point. | |
| Cyclopropyl Methine ( | C2 (CH) | Ortho connection. C2 is distinct because it is adjacent to Sulfur (shifted downfield). | |
| Cyclopropyl Methine ( | C4 (CH) | Ortho connection. | |
| Thiophene H2 | C3, C5 | Confirms H2 is adjacent to the substituted carbon (C3). |
Visualizing the HMBC Correlations[2][5][6]
Figure 2: Key HMBC correlations required to confirm the 3-position substitution.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[3] (Standard reference for thiophene coupling constants and substituent effects).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Protocol source for optimized HMBC/HSQC pulse sequences).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for predicted chemical shifts of cyclopropyl and thiophene moieties).
Sources
Spectroscopic Comparison Guide: 3-Cyclopropylthiophene vs. 2-Cyclopropylthiophene
This guide provides an in-depth spectroscopic comparison of 3-Cyclopropylthiophene against its primary isomer, 2-Cyclopropylthiophene . It is designed for researchers requiring definitive analytical criteria to distinguish between these regioisomers during synthesis, quality control, or metabolic profiling.[1]
Executive Summary
In medicinal chemistry and materials science, the precise regio-chemistry of thiophene derivatives dictates biological activity and electronic bandgaps. This compound (3-CPT) and 2-Cyclopropylthiophene (2-CPT) are structural isomers that differ only in the attachment point of the cyclopropyl ring.
While their mass spectra are nearly identical due to similar fragmentation pathways, Proton Nuclear Magnetic Resonance (
Structural & Electronic Analysis
The cyclopropyl group acts as a weak electron-donating group via hyperconjugation (
| Feature | This compound | 2-Cyclopropylthiophene |
| Symmetry | ||
| Steric Environment | Flanked by H-2 and H-4. | Flanked by Sulfur and H-3. |
| Electronic Effect | Increases electron density at C-2. | Increases electron density at C-3 and C-5. |
| Key Application | Metabolic blocker (prevents 2-oxidation). | Conjugated polymers (chain extension). |
Spectroscopic Profiling (NMR)[1][2]
The most reliable method to distinguish these isomers is the splitting pattern of the aromatic protons.
Diagnostic H NMR Signals (Aromatic Region)
In This compound , the substituent at C-3 isolates H-2 from H-4/H-5, creating a unique "singlet-like" signal or a doublet with a very small coupling constant. In 2-Cyclopropylthiophene , the protons form a continuous spin system (H-3, H-4, H-5), resulting in distinct multiplets.[1]
Comparison Table: Aromatic Protons
| Isomer | Proton | Approx.[2][3][4][5][6][7] Shift ( | Multiplicity | Coupling Constant ( | Diagnostic Note |
| 3-CPT | H-2 | 6.90 – 7.00 | d (narrow) | Key Identifier: Appears as a singlet or narrow doublet. | |
| H-5 | 7.20 – 7.30 | dd | Typical | ||
| H-4 | 6.80 – 6.90 | dd | Coupled strongly to H-5. | ||
| 2-CPT | H-3 | 6.60 – 6.70 | dd | Upfield shift due to cyclopropyl shielding. | |
| H-5 | 7.05 – 7.15 | dd | Adjacent to Sulfur.[1] | ||
| H-4 | 6.85 – 6.95 | dd | Distinct triplet-like pattern (dd).[1] |
*Note: Shifts are referenced to CDCl
Cyclopropyl Region (0.6 – 2.0 ppm)
Both isomers show the characteristic high-field signals of the cyclopropyl ring.
-
Methine (CH):
1.8 – 2.0 ppm (Multiplet).[1] -
Methylene (CH
): 0.6 – 0.9 ppm (Two multiplets: cis and trans protons relative to the ring). -
Differentiation: The chemical shift differences here are subtle (<0.1 ppm) and unreliable for identification without a reference standard. Rely on the aromatic region.
Mass Spectrometry (MS) Fragmentation[1]
Distinguishing these isomers by low-resolution MS (EI, 70 eV) is difficult because the cyclopropyl ring opens rapidly upon ionization, leading to similar fragmentation pathways.[1] However, the intensity of specific fragments can vary.[1][8]
Fragmentation Pathway Analysis
The primary decay channel involves the loss of a methyl radical (from ring opening) or the loss of the entire cyclopropyl substituent.
Figure 1: Common fragmentation pathways for cyclopropylthiophenes under Electron Impact (EI).
Experimental Protocols
Protocol: Diagnostic NMR Analysis
Objective: Confirm regio-isomer identity of a synthesized batch.
Reagents & Equipment:
-
Solvent: CDCl
(99.8% D) with 0.03% TMS v/v. -
Instrument: 300 MHz NMR or higher (400 MHz recommended for clear coupling resolution).
-
Sample Concentration: 10-15 mg in 0.6 mL solvent.
Workflow:
-
Sample Prep: Dissolve 10 mg of the oil/solid in 0.6 mL CDCl
. Ensure the solution is clear (filter through cotton if necessary to remove inorganic salts from Suzuki coupling). -
Acquisition:
-
Pulse angle: 30°.
-
Relaxation delay (D1): 1.0 s (sufficient for protons).[1]
-
Scans: 16 (high concentration allows fast acquisition).
-
-
Processing:
-
Calibrate TMS to 0.00 ppm.
-
CRITICAL STEP: Expand the aromatic region (6.5 – 7.5 ppm).
-
-
Analysis Logic:
-
Look for a singlet or narrow doublet (
Hz) around 6.9-7.0 ppm. -
If Present: Confirm This compound .[9] (This is H-2).
-
If Absent: Look for a clear doublet (
Hz) at 6.6-6.7 ppm and a triplet-like signal at 6.9 ppm. Confirm 2-Cyclopropylthiophene .
-
Synthesis Context (Origin of Impurities)
These compounds are typically synthesized via Suzuki-Miyaura coupling of bromothiophenes with cyclopropylboronic acid.
-
2-CPT Precursor: 2-Bromothiophene.[11]
-
Common Impurity: Homocoupling of the boronic acid (bicyclopropyl) or de-halogenated thiophene. These appear as non-aromatic signals or simple thiophene multiplets, distinct from the target isomer.[1]
References
-
Suzuki-Miyaura Coupling for Cyclopropylthiophenes
-
Thiophene NMR Shift Correlations
-
General Cyclopropane NMR Data
Sources
- 1. rsc.org [rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. 3-Acetylthiophene(1468-83-3) IR Spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Cyclopropylmagnesium Bromide|Grignard Reagent|CAS 23719-80-4 [benchchem.com]
- 6. preprints.org [preprints.org]
- 7. rsc.org [rsc.org]
- 8. Iodocyclopropane (Cyclopropyl Iodide)|CAS 19451-11-7 [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. CN108929306B - Preparation method of 3-bromothiophene - Google Patents [patents.google.com]
- 12. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Evaluation of Thiophene Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of anticancer drug discovery is in a perpetual state of evolution, with a continuous search for novel pharmacophores that can offer enhanced efficacy and selectivity against malignant cells. Among the myriad of heterocyclic scaffolds, the thiophene ring has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with potent biological activities. This guide provides a comprehensive overview and comparison of the in vitro anticancer properties of various thiophene derivatives, offering insights into their mechanisms of action, and presenting detailed protocols for their evaluation.
While the initial focus of this guide was on 3-cyclopropylthiophene derivatives, an extensive review of the current scientific literature did not yield specific public data on the in vitro anticancer testing of this particular subclass. Therefore, this guide has been broadened to encompass a wider range of promising thiophene-based compounds that have been evaluated against various cancer cell lines, providing a valuable comparative analysis for researchers in the field.
The Thiophene Scaffold: A Versatile Tool in Anticancer Drug Design
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the design of novel therapeutic agents. Its structural and electronic properties, including its ability to engage in hydrogen bonding and hydrophobic interactions, make it an ideal scaffold for interacting with biological targets.[1] Thiophene derivatives have been reported to exhibit a wide array of pharmacological activities, including anticancer effects.[2][3] Their mechanisms of action are diverse, often targeting key players in cancer cell proliferation, survival, and metastasis.
Comparative Efficacy of Thiophene Derivatives Against Cancer Cell Lines
The true measure of a potential anticancer agent lies in its ability to selectively inhibit the growth of cancer cells. The following table summarizes the 50% inhibitory concentration (IC50) values of various thiophene derivatives against a panel of human cancer cell lines, providing a direct comparison of their cytotoxic potential. For context, the activity of doxorubicin, a widely used chemotherapeutic agent, is also included where available.
| Derivative Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Thiophenyl Thiazolyl-Pyridines | Compound 5 | A549 (Lung) | 0.452 | Doxorubicin | 0.460 | [4] |
| Fused Thienopyrrole | Compound 4c | HepG2 (Liver) | 3.023 | - | - | [5] |
| PC-3 (Prostate) | 3.12 | - | - | [5] | ||
| Fused Thienopyrimidine | Compound 3b | HepG2 (Liver) | 3.105 | - | - | [5] |
| PC-3 (Prostate) | 2.15 | - | - | [5] | ||
| Tetrahydrobenzo[b]thiophene | Compound S8 | A-549 (Lung) | Effective at 10⁻⁴ M | Adriamycin | - | [3] |
| 2-Amino-3-carboxymethylthiophene | Compound 8c | CEM (Leukemia) | 0.90 | - | - | [6] |
| HeLa (Cervical) | 39 | - | - | [6] | ||
| Compound 13m | CEM (Leukemia) | 0.3-0.4 | - | - | [6] | |
| Compound 13n | CEM (Leukemia) | 0.3-0.4 | - | - | [6] | |
| Thiophene-Containing Chalcone | Compound 5a | HCT-15 (Colon) | 21 µg/mL | Doxorubicin | 25 µg/mL | [7] |
| Compound 5g | HCT-15 (Colon) | 22.8 µg/mL | Doxorubicin | 25 µg/mL | [7] | |
| Benzothiophene Acrylonitrile | Compound 5 | 60 cell line panel | 10-100 nM | - | - | [8] |
| Compound 6 | 60 cell line panel | 10-100 nM | - | - | [8] | |
| Compound 13 | 60 cell line panel | 10-100 nM | - | - | [8] |
Unraveling the Mechanisms: How Thiophene Derivatives Combat Cancer
The anticancer activity of thiophene derivatives stems from their ability to interfere with critical cellular processes. Understanding these mechanisms is paramount for rational drug design and the development of targeted therapies.
Inhibition of Key Signaling Pathways
Several thiophene derivatives have been shown to inhibit protein kinases that are crucial for cancer cell growth and survival.[5]
-
VEGFR-2/AKT Pathway: Certain fused thiophene derivatives have demonstrated dual inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the serine/threonine kinase AKT.[5] The inhibition of VEGFR-2 disrupts angiogenesis, the formation of new blood vessels that supply tumors with nutrients, while AKT inhibition promotes apoptosis.[5]
Caption: Inhibition of the VEGFR-2/AKT signaling pathway by thiophene derivatives.
-
EGFR Pathway: The Epidermal Growth Factor Receptor (EGFR) is another key target for thiophene-based inhibitors.[4] Overexpression of EGFR is common in many cancers and leads to uncontrolled cell proliferation. Thiophenyl thiazolyl-pyridine hybrids have shown promise as EGFR inhibitors.[4]
Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition
The cellular cytoskeleton, particularly the microtubules formed by the polymerization of tubulin, is essential for cell division. Several thiophene derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[2][8]
Caption: Mechanism of action of tubulin-inhibiting thiophene derivatives.
Experimental Protocols for In Vitro Evaluation
The following section provides detailed, step-by-step methodologies for the key in vitro assays used to assess the anticancer activity of thiophene derivatives. The rationale behind each step is explained to ensure a thorough understanding of the experimental process.
Cell Viability Assays
The initial screening of potential anticancer compounds involves determining their effect on cell viability. The MTT and SRB assays are two of the most common colorimetric methods for this purpose.
Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Principle: The SRB assay is a cell density-based assay where the bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein mass.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the treatment period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and dead cells. Air dry the plates completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Dye Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Apoptosis Assays
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), further assays are necessary.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye like FITC. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Treatment: Treat cells with the thiophene derivatives at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Caption: A streamlined workflow for the in vitro evaluation of thiophene derivatives.
Principle: Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases. This assay utilizes a substrate that is cleaved by active caspase-3 and -7, releasing a luminescent or fluorescent signal.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well, white-walled plate and treat with the thiophene derivatives as described for the viability assays.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing a substrate with a buffer.
-
Reagent Addition: After the treatment period, add the caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: The signal intensity is directly proportional to the caspase-3/7 activity. Compare the activity in treated cells to that in untreated control cells.
Conclusion and Future Directions
The thiophene scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The derivatives discussed in this guide demonstrate significant cytotoxic activity against a variety of cancer cell lines, operating through diverse and clinically relevant mechanisms of action. The detailed experimental protocols provided herein offer a robust framework for the in vitro evaluation of new thiophene-based compounds.
While specific data on this compound derivatives remains to be elucidated in the public domain, the broader class of thiophenes holds immense promise. Future research should focus on synthesizing and evaluating novel derivatives, including those with cyclopropyl substitutions, to explore their structure-activity relationships and identify lead compounds with improved potency and selectivity. Further mechanistic studies, including target identification and validation, will be crucial for advancing the most promising candidates into preclinical and clinical development.
References
-
Abdel-Rahman, S. A., El-Damasy, A. K., Hassan, G. S., Wafa, E. I., Geary, S. M., Maarouf, A. R., & Salem, A. K. (2020). Cyclohepta[b]thiophenes as Potential Antiproliferative Agents: Design, Synthesis, In Vitro, and In Vivo Anticancer Evaluation. ACS Pharmacology & Translational Science, 3(5), 965–977. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., K. Al-sharabi, A., & Al-Musa, H. A. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. Pharmaceuticals, 15(6), 700. [Link]
-
Babu, B. H., & Kumar, M. S. (2016). SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. Rasayan Journal of Chemistry, 9(1), 31-39. [Link]
-
Balzarini, J., De Clercq, E., & Holý, A. (2014). Structure-activity relationship of tumor-selective 5-substituted 2-amino-3-carboxymethylthiophene derivatives. Archiv der Pharmazie, 347(10), 735-746. [Link]
-
El-Sayed, N. A., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2025). Antiproliferative Activity of Novel Thiophene and Thienopyrimidine Derivatives. ResearchGate. [Link]
-
Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry, 13(1), 63. [Link]
-
Hassan, A. S., El-Hady, O. M., & El-Sayed, W. M. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. Pharmaceuticals, 15(6), 700. [Link]
-
Kumar, M. S., & Babu, B. H. (2016). SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. Rasayan Journal of Chemistry, 9(1), 31-39. [Link]
-
Li, W., Liu, Y., Wang, Y., & Li, F. (2024). Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. Heliyon, 10(10), e30891. [Link]
-
Mohamed, M. S., Kamel, M. M., & Abotaleb, N. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. Chemistry & Biodiversity, 21(4), e202400313. [Link]
-
Noolvi, M. N., Patel, H. M., & Bhardwaj, V. (2014). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. European Journal of Medicinal Chemistry, 85, 531-543. [Link]
-
Sharma, A., & Kumar, V. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 295-321. [Link]
-
Singh, R., & Kumar, A. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry, 13(1), 63. [Link]
-
Sridhar, J., & Ashok, D. (2014). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. European Journal of Medicinal Chemistry, 85, 531-543. [Link]
-
Verma, S., & Singh, A. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 295-321. [Link]
-
Youssef, A. M., & El-Sayed, M. A. A. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules, 28(11), 4323. [Link]
-
Zhang, Y., Wang, Y., & Liu, Y. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Molecules, 24(1), 193. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Structure-activity relationship of tumor-selective 5-substituted 2-amino-3-carboxymethylthiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
